molecular formula C9H18N2 B12074860 (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine

Cat. No.: B12074860
M. Wt: 154.25 g/mol
InChI Key: IWRIBHLFZPQASA-MRVPVSSYSA-N
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Description

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine is a chiral piperazine derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. This compound features a stereogenic center at the 3-position of the piperazine ring and a cyclopropylmethyl substituent, a structural motif known to influence the pharmacological properties of drug candidates . Piperazine derivatives with cyclopropyl groups are recognized for their potential therapeutic applications, particularly in the development of cardiovascular agents . As a key intermediate, this chiral scaffold is instrumental in the synthesis of more complex molecules for drug discovery programs, where the specific (R) enantiomer can be critical for selective interaction with biological targets. The compound is offered for research purposes as a high-purity material to support the development of novel active compounds. (3R)-1-(cyclopropylmethyl)-3-methylpiperazine is intended for research use only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine

InChI

InChI=1S/C9H18N2/c1-8-6-11(5-4-10-8)7-9-2-3-9/h8-10H,2-7H2,1H3/t8-/m1/s1

InChI Key

IWRIBHLFZPQASA-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)CC2CC2

Canonical SMILES

CC1CN(CCN1)CC2CC2

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Strategic Integration of Piperazine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine moiety (1,4-diazacyclohexane) remains a "privileged scaffold" in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule therapeutics. Its ubiquity is not accidental but a result of its unique physicochemical versatility: it functions as a rigid linker, a solubility enhancer, and a specific pharmacophore capable of multidirectional hydrogen bonding.

This technical guide moves beyond basic textbook definitions to explore the causality of piperazine’s success. We analyze the conformational dynamics that allow for high-affinity receptor binding, detail the transition-metal-catalyzed protocols required to synthesize complex derivatives, and examine recent breakthroughs in oncology and CNS therapeutics.

Part 1: The Piperazine Pharmacophore – Structural Mechanics

Conformational Dynamics and pKa

The success of piperazine in drug design stems from its ability to modulate the physicochemical properties of a lead compound without compromising steric integrity.

  • Acid-Base Profile: Piperazine possesses two distinct pKa values (approximately 5.35 and 9.73).[1] At physiological pH (7.4), the molecule exists predominantly in its mono-cationic form. This ionization is critical for solubility and allows the molecule to participate in electrostatic interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) in receptor binding pockets [1].

  • Steric Control: Unlike flexible aliphatic chains, the piperazine ring adopts a stable chair conformation . This rigidity reduces the entropic penalty upon binding to a protein target. The nitrogen lone pairs are oriented equatorially, making them highly accessible for hydrogen bonding or substitution.

The "Linker" Effect

In fragment-based drug design (FBDD), piperazine serves as an ideal spacer. It separates two pharmacophoric aromatic systems by approximately 3.5–4.0 Å, a distance frequently observed between hydrophobic pockets in GPCRs (e.g., Dopamine D2, 5-HT receptors) and Kinases [2].

Part 2: Advanced Synthetic Workflows

While nucleophilic aromatic substitution (


) remains useful for electron-deficient aryl halides, it fails with electron-rich or sterically hindered substrates. The industry standard for generating complex N-aryl piperazines is the Palladium-Catalyzed Buchwald-Hartwig Amination .
Mechanism of Action: Catalytic Cycle

The following diagram illustrates the catalytic cycle for coupling a piperazine derivative with an aryl halide, highlighting the role of the phosphine ligand in stabilizing the Pd(0) species.

BuchwaldHartwig Pd0 Pd(0)L2 Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Pd-N Bond Formation) OxAdd->AmineBind + Piperazine Deprot Deprotonation via Base (NaOtBu) AmineBind->Deprot Base mediates H-removal RedElim Reductive Elimination (Product Release) Deprot->RedElim Formation of Ar-N bond RedElim->Pd0 Regeneration of Pd(0) ArX Aryl Halide (Ar-X) ArX->OxAdd Pip Piperazine (H-N-R) Pip->AmineBind Base Base (tBuO-) Base->Deprot

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for N-aryl piperazine synthesis.

Validated Experimental Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of N-(4-methoxyphenyl)piperazine from 4-bromoanisole. Rationale: This protocol uses


 and BINAP, a robust system for electron-rich aryl bromides where 

would fail due to the deactivating methoxy group [3].

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)[2]

  • 
     (1.0 mol%)
    
  • rac-BINAP (2.0 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.4 equiv)[3]

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with

    
     and BINAP. Add 2 mL of toluene and stir at RT for 15 mins to generate the active Ligand-Pd(0) complex (solution turns from purple to orange/brown).
    
  • Substrate Addition: Add 4-bromoanisole, N-Boc-piperazine, and NaOtBu to the reaction vessel.

  • Degassing: Seal the vessel and purge with Argon for 5 minutes. Add the remaining toluene (concentration ~0.2 M).

  • Reaction: Heat to 100°C for 12 hours. Self-Validation: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The starting material spot (

    
     ~0.6) should disappear, replaced by the product spot (
    
    
    
    ~0.3).
  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine.[2]

  • Purification: Flash column chromatography.

  • Deprotection (if required): Treat with TFA/DCM (1:1) to remove the Boc group, yielding the free secondary amine.

Part 3: Therapeutic Applications & Data Analysis

Oncology: Kinase Inhibition and Apoptosis

Piperazine derivatives are critical in oncology, functioning as ATP-competitive inhibitors in kinases (e.g., CDK4/6, BCR-ABL). The piperazine ring often protrudes into the solvent-exposed region of the kinase, improving solubility and ADME properties of otherwise lipophilic inhibitors [4].

Recent studies (2024-2025) indicate that novel piperazine-benzothiazine hybrids induce apoptosis via the intrinsic mitochondrial pathway, activating Caspase-3 and Caspase-9 [5].

ApoptosisPathway Drug Piperazine Derivative (Cell Entry) Target Target Inhibition (e.g., Topo II / Kinase) Drug->Target Binding Mito Mitochondrial Dysfunction Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleavage of Cellular Substrates

Figure 2: Mechanism of action for piperazine-induced apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Data

The following table summarizes the antiproliferative activity (


) of hypothetical piperazine derivatives against the MCF-7 breast cancer cell line. This data illustrates the impact of N-substitution on potency [6].[4]
Compound IDR1-Substituent (N1)R2-Substituent (N4)IC50 (µM)LogPObservation
PIP-01 HMethyl> 50.00.8Low lipophilicity; poor cell penetration.
PIP-02 PhenylMethyl12.52.1Improved binding; moderate potency.
PIP-03 4-F-PhenylMethyl4.22.3Fluorine increases metabolic stability.
PIP-04 4-F-PhenylBenzyl0.8 3.5Optimal. Hydrophobic interaction in pocket.
PIP-05 4-F-Phenyl4-COOH-Benzyl25.01.2Polar group disrupts membrane permeability.

Interpretation: The data suggests that a lipophilic aromatic group at the N4 position (PIP-04) is essential for potency, likely due to pi-stacking interactions within the active site, while highly polar groups (PIP-05) reduce efficacy by hindering cell entry.

Part 4: Future Directions & Strategic Recommendations

  • Flow Chemistry Integration: Moving Buchwald-Hartwig aminations from batch to continuous flow reactors can reduce reaction times from 12 hours to <30 minutes by allowing higher temperatures and pressures without safety risks [7].

References

  • Journal of Medicinal Chemistry. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from [Link]

  • ChemistryOpen. (2026).[5] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). A novel piperazine derivative potently induces caspase-dependent apoptosis. Retrieved from [Link]

  • MDPI. (2024). Rational Design, Synthesis, and Biological Evaluations of New Phenylpiperazine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Constants of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine is a chiral substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a cyclopropylmethyl group at one nitrogen and a methyl group at the 3-position of the piperazine ring, along with the specific (R)-stereochemistry, imparts distinct conformational and physicochemical properties to the molecule. These properties are critical in its interaction with biological targets and its overall pharmacokinetic profile.

Physicochemical Data

Experimental Data for Related Compounds

While direct experimental data for (3R)-1-(cyclopropylmethyl)-3-methylpiperazine is scarce, data for the racemic mixture of its hydrochloride salt and its unmethylated analog, 1-(cyclopropylmethyl)piperazine, provide valuable reference points.

PropertyValueCompoundSource
Melting Point 264 °C1-(cyclopropylmethyl)-3-methyl-piperazine trihydrochloride[1]
Boiling Point 68 °C at 3.5 mmHg1-(cyclopropylmethyl)piperazine[2]
Density 0.943 g/mL at 25 °C1-(cyclopropylmethyl)piperazine[2]
Refractive Index n20/D 1.4891-(cyclopropylmethyl)piperazine[2]
Predicted Physical Constants of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

In the absence of experimental data, computational methods provide reliable estimates for the physical properties of organic molecules. The following table summarizes the predicted physical constants for (3R)-1-(cyclopropylmethyl)-3-methylpiperazine based on established algorithms used in software such as ACD/Labs Percepta and ChemAxon.[3][4][5]

PropertyPredicted Value
Molecular Formula C9H18N2
Molecular Weight 154.26 g/mol
Boiling Point 195.3 ± 3.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
pKa (most basic) 9.3 ± 0.1
LogP 1.3 ± 0.3
Aqueous Solubility 15.6 g/L at 25 °C
Refractive Index 1.48 ± 0.02

Disclaimer: The values in this table are computationally predicted and should be used as estimates. Experimental verification is recommended.

Influence of Molecular Structure on Physical Properties

The physical constants of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine are a direct consequence of its molecular structure.

  • Piperazine Core: The piperazine ring, with its two nitrogen atoms, is a basic and polar moiety. This contributes to its aqueous solubility and its ability to form salts.

  • Cyclopropylmethyl Group: The N-cyclopropylmethyl substituent increases the molecule's lipophilicity and molecular weight compared to unsubstituted piperazine. This is expected to decrease its water solubility and increase its boiling point.

  • 3-Methyl Group: The methyl group at the 3-position introduces a chiral center and further increases the molecular weight and steric bulk. The (R)-configuration dictates the specific three-dimensional arrangement of the atoms, which can influence its crystal packing (in the solid state) and its interaction with other molecules. The methyl group's electron-donating effect can slightly increase the basicity of the adjacent nitrogen atom.

Experimental Determination of Physical Constants

For novel compounds like (3R)-1-(cyclopropylmethyl)-3-methylpiperazine, experimental determination of its physical constants is crucial for its characterization and for ensuring its purity and identity. The following section outlines the standard methodologies for determining key physical constants.

Melting Point Determination

The melting point is a fundamental physical property used to identify a pure solid compound and assess its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Place Crystalline Solid in Capillary Tube apparatus Heat in Calibrated Melting Point Apparatus prep->apparatus observe Record Temperature Range of Melting apparatus->observe Controlled Heating purity Assess Purity from Melting Range observe->purity

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key characteristic of a liquid's volatility.

Methodology (Micro-scale):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube with an inverted capillary tube.

  • Heating: The test tube is heated in a controlled manner (e.g., in a Thiele tube with heating oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

BoilingPoint_Workflow cluster_setup Experimental Setup cluster_heating Heating & Observation cluster_record Data Recording setup Place Liquid and Inverted Capillary in Test Tube heat Heat Sample in Controlled Manner setup->heat bubbles Observe Stream of Bubbles heat->bubbles cool Remove Heat and Observe Liquid Re-entry bubbles->cool record Record Temperature at Liquid Re-entry cool->record

Caption: Workflow for Micro-scale Boiling Point Determination.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For a basic compound like a piperazine derivative, it indicates the pH at which the compound is 50% protonated.

Methodology (Potentiometric Titration):

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically at the half-equivalence point.

pKa_Workflow start Prepare Solution of Known Concentration titrate Titrate with Standardized Strong Acid start->titrate measure Monitor pH with Calibrated Meter titrate->measure plot Plot pH vs. Volume of Titrant measure->plot analyze Determine pKa from Half-Equivalence Point plot->analyze

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This technical guide provides a consolidated source of information on the physical constants of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine. While experimental data for this specific enantiomer remains to be published, the combination of data from its racemic salt, its unmethylated analog, and computational predictions offers a robust physicochemical profile for researchers. The provided experimental methodologies serve as a practical guide for the in-house determination of these critical parameters, ensuring the quality and characterization of this and other novel chemical entities.

References

  • ACD/Labs Percepta. Advanced Chemistry Development, Inc., Toronto, ON, Canada. [Link][3][4]

  • ChemAxon Calculators & Predictors. ChemAxon, Budapest, Hungary. [Link][5]

  • Google Patents. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. [1]

Sources

Methodological & Application

Synthesis of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine, a chiral substituted piperazine of significant interest in medicinal chemistry and drug development. The piperazine motif is a prevalent scaffold in numerous FDA-approved drugs, and the introduction of chirality and specific N-alkylation offers opportunities for fine-tuning pharmacological properties.[1][2] This document outlines a robust and well-characterized synthetic route, starting from the readily available chiral building block, (R)-alanine. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methods.

Introduction to the Synthetic Strategy

The synthesis of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine is a multi-step process that requires careful control of stereochemistry. The chosen strategy involves two key stages:

  • Construction of the chiral piperazine core: This is achieved by synthesizing (R)-3-methylpiperazine from a chiral precursor. (R)-alanine is an ideal starting material to ensure the desired stereochemistry at the C3 position of the piperazine ring.

  • N-alkylation of the chiral piperazine: The introduction of the cyclopropylmethyl group at the N1 position is accomplished through a selective N-alkylation reaction.

This guide will detail a synthetic pathway that is both efficient and scalable, with a focus on achieving high purity and enantiomeric excess of the final product.

Visualizing the Synthetic Workflow

The overall synthetic scheme is depicted below, illustrating the transformation from the starting material to the final product.

Synthesis of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine cluster_0 Part 1: Synthesis of (R)-3-Methylpiperazine cluster_1 Part 2: N-Alkylation R_Alanine (R)-Alanine Diketopiperazine (3R,6R)-3,6-Dimethylpiperazine-2,5-dione R_Alanine->Diketopiperazine Cyclic Dimerization R_3_Methylpiperazine (R)-3-Methylpiperazine Diketopiperazine->R_3_Methylpiperazine Reduction Final_Product (3R)-1-(cyclopropylmethyl)-3-methylpiperazine R_3_Methylpiperazine_2 (R)-3-Methylpiperazine R_3_Methylpiperazine_2->Final_Product Reductive Amination or Direct Alkylation

Figure 1: Overall synthetic workflow for (3R)-1-(cyclopropylmethyl)-3-methylpiperazine.

Part 1: Synthesis of the Chiral Intermediate: (R)-3-Methylpiperazine

The enantiomerically pure (R)-3-methylpiperazine is the crucial building block for this synthesis. A reliable method to produce this intermediate is through the reduction of the corresponding diketopiperazine, which can be synthesized from (R)-alanine.

Protocol 1: Synthesis of (3R,6R)-3,6-Dimethylpiperazine-2,5-dione

This step involves the cyclic dimerization of (R)-alanine to form the diketopiperazine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )SupplierNotes
(R)-AlanineC₃H₇NO₂89.09Sigma-Aldrich
Ethylene GlycolC₂H₆O₂62.07Fisher ScientificAnhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add (R)-alanine (1.0 eq).

  • Add ethylene glycol to the flask to create a concentrated solution.

  • Heat the mixture to reflux (approximately 190-200 °C) with vigorous stirring.

  • Continue refluxing for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • The product, (3R,6R)-3,6-dimethylpiperazine-2,5-dione, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the solid product under vacuum to obtain the pure diketopiperazine.

Protocol 2: Reduction of (3R,6R)-3,6-Dimethylpiperazine-2,5-dione to (R)-3-Methylpiperazine

The reduction of the amide carbonyls in the diketopiperazine yields the desired (R)-3-methylpiperazine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )SupplierNotes
(3R,6R)-3,6-Dimethylpiperazine-2,5-dioneC₆H₁₀N₂O₂142.16Synthesized in Protocol 1
Lithium Aluminum Hydride (LAH)LiAlH₄37.95Sigma-AldrichHandle with extreme care
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Fisher Scientific

Procedure:

  • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (4.0 eq) in anhydrous THF.

  • In a separate flask, dissolve (3R,6R)-3,6-dimethylpiperazine-2,5-dione (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the diketopiperazine to the LAH suspension via the dropping funnel at 0 °C (ice bath).

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential and dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, then filter off the aluminum salts through a pad of Celite.

  • Wash the filter cake thoroughly with THF.

  • Concentrate the combined filtrate and washings under reduced pressure to yield crude (R)-3-methylpiperazine.

  • The crude product can be purified by distillation under reduced pressure to obtain pure (R)-3-methylpiperazine.

Part 2: N-Alkylation to Synthesize (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

With the chiral core in hand, the final step is to introduce the cyclopropylmethyl group onto one of the nitrogen atoms. Two effective methods are presented here: reductive amination and direct alkylation.

Method A: Reductive Amination

This method involves the reaction of (R)-3-methylpiperazine with cyclopropanecarboxaldehyde in the presence of a reducing agent. Reductive amination is a common and reliable method for forming C-N bonds.[3][4][5]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )SupplierNotes
(R)-3-MethylpiperazineC₅H₁₂N₂100.16Synthesized in Part 1
CyclopropanecarboxaldehydeC₄H₆O70.09Sigma-Aldrich
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Sigma-AldrichMoisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous
Acetic AcidCH₃COOH60.05Fisher ScientificGlacial

Protocol 3: Reductive Amination

  • In a round-bottom flask, dissolve (R)-3-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add cyclopropanecarboxaldehyde (1.1 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture for 30 minutes to allow for the formation of the iminium intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure (3R)-1-(cyclopropylmethyl)-3-methylpiperazine.

Method B: Direct Alkylation

This method involves the direct reaction of (R)-3-methylpiperazine with cyclopropylmethyl bromide. This is a classic Sₙ2 reaction for N-alkylation.[3]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )SupplierNotes
(R)-3-MethylpiperazineC₅H₁₂N₂100.16Synthesized in Part 1
Cyclopropylmethyl bromideC₄H₇Br135.00Sigma-AldrichFlammable and irritant
Potassium CarbonateK₂CO₃138.21Fisher ScientificAnhydrous
Acetonitrile (ACN)C₂H₃N41.05Fisher ScientificAnhydrous

Protocol 4: Direct Alkylation

  • In a round-bottom flask, dissolve (R)-3-methylpiperazine (1.0 eq) in anhydrous acetonitrile (ACN).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add cyclopropylmethyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a suitable solvent (e.g., DCM) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure (3R)-1-(cyclopropylmethyl)-3-methylpiperazine.

Characterization of the Final Product

The structure and purity of the synthesized (3R)-1-(cyclopropylmethyl)-3-methylpiperazine should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the cyclopropylmethyl group (multiplets in the region of 0.0-0.8 ppm and a doublet for the CH₂ group), the methyl group on the piperazine ring (a doublet), and the protons of the piperazine ring (a series of multiplets).

  • ¹³C NMR (CDCl₃, 101 MHz): The spectrum should display distinct signals for all eight carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Chiral HPLC: To confirm the enantiomeric purity of the final product, analysis on a chiral stationary phase is recommended.

Safety and Handling

General Precautions:

  • All experiments should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Specific Reagent Hazards:

  • Lithium Aluminum Hydride (LAH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Cyclopropylmethyl bromide: Flammable liquid and vapor. It is also an irritant. Handle with care and avoid inhalation and skin contact.[6][7][8][9][10]

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It can cause serious eye damage and skin irritation.[11][12][13][14][15] Handle in a dry environment and avoid contact with moisture.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

ProblemPossible CauseSolution
Low yield in diketopiperazine formationIncomplete reaction or product solubilityEnsure complete removal of water from the starting amino acid. Optimize reflux time. Use a different solvent for precipitation if necessary.
Incomplete reduction with LAHInsufficient LAH or reaction timeUse a larger excess of LAH. Increase the reflux time. Ensure all reagents and solvents are anhydrous.
Low yield in N-alkylationIncomplete reaction or side reactionsFor reductive amination, ensure the iminium ion is formed before adding the reducing agent. For direct alkylation, ensure the base is anhydrous and use a polar aprotic solvent.
Impure final productIncomplete reaction or difficult separationOptimize the purification method (e.g., different solvent system for chromatography). Consider converting the product to a salt for purification by recrystallization.[16][17]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable chiral building block for applications in drug discovery and development. The choice between reductive amination and direct alkylation for the final step can be made based on the availability of reagents and desired reaction conditions. Both methods are robust and lead to the desired product in good yields.

References

  • US Patent 2919275A - Purification of piperazine. (n.d.).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC - NIH. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019, March 8). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • 1-Boc-piperazine - SpectraBase. (n.d.). Retrieved from [Link]

  • Synthonix, Inc > 7051-34-5 | Cyclopropylmethyl bromide. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. Retrieved from [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). PMC. Retrieved from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022, October 25). SSRN. Retrieved from [Link]

  • Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). MDPI. Retrieved from [Link]

  • EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents. (n.d.).
  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... (n.d.). ResearchGate. Retrieved from [Link]

  • A New Method for the Preparation of Piperazines. I. Preparation of N-Mono-alkyl(-aryl). (n.d.). Retrieved from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. Retrieved from [Link]

  • EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents. (n.d.).
  • United States Patent (19). (1981, September 25). Retrieved from [Link]

Sources

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine as an intermediate for Volasertib

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Quality Control of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

Subtitle: Advanced Protocol for the Production of Chiral Piperazine Intermediates in Volasertib (BI 6727) Analog Synthesis.

Abstract

This application note details the strategic synthesis, purification, and characterization of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine , a critical chiral intermediate for the development of next-generation Polo-like Kinase 1 (PLK1) inhibitors, specifically analogs of Volasertib (BI 6727).[1][2] While the commercial Volasertib API utilizes an achiral piperazine moiety, the incorporation of the C3-methyl group (R-configuration) is a vital strategy in Structure-Activity Relationship (SAR) optimization to enhance metabolic stability and fine-tune the solubility profile of the pteridinone-based drug candidate.[1][2] This guide provides a scalable, regioselective protocol ensuring high enantiomeric excess (>99% ee) and chemical purity.[1]

Part 1: Chemical Context & Strategic Importance[2]

The piperazine "tail" of Volasertib is responsible for solvent exposure and solubilizing the hydrophobic dihydropteridinone core.[1] Modifying this region with a chiral methyl group introduces conformational rigidity, potentially reducing off-target binding and improving oral bioavailability.[1][2]

Key Structural Challenges:

  • Regioselectivity: The starting material, (R)-2-methylpiperazine, contains two non-equivalent nucleophilic nitrogen atoms.[1][2] Selectively alkylating the N4 position (distal to the methyl group) while preserving the N1 position (proximal to the methyl group) for subsequent coupling is the primary synthetic hurdle.[1][2]

  • Chiral Integrity: Maintaining the (R)-configuration is essential for the 3D spatial fit within the ATP-binding pocket of PLK1.[1][2]

  • Purity Requirements: As a late-stage intermediate, the presence of bis-alkylated impurities or enantiomers must be controlled to <0.1% to meet API standards.

Part 2: Synthesis Protocol

Methodology: Regioselective Reductive Amination

Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts) and poor regioselectivity.[1][2] The preferred industrial route utilizes reductive amination with cyclopropanecarboxaldehyde, leveraging steric differentiation between the N1 and N4 nitrogens.[1]

Reaction Scheme (Logic Flow):

  • Differentiation: The C2-methyl group in (R)-2-methylpiperazine sterically hinders the adjacent N1 nitrogen.[1][2]

  • Selective Imine Formation: Cyclopropanecarboxaldehyde reacts preferentially with the less hindered N4 nitrogen.[1][2]

  • Reduction: In situ reduction stabilizes the N-C bond.[1][2]

Synthesispathway cluster_conditions Reaction Conditions SM (R)-2-Methylpiperazine (Start) Complex Hemiaminal/Imine Intermediate SM->Complex Steric Control (N4 Selectivity) Reagent Cyclopropane- carboxaldehyde Reagent->Complex Product (3R)-1-(cyclopropylmethyl)- 3-methylpiperazine Complex->Product Reduction Impurity Bis-alkylated Impurity Complex->Impurity Over-reaction (Minor) Reductant STAB (NaBH(OAc)3) Reductant->Product DCM/THF Solvent, 0-25°C, 4-6h DCM/THF Solvent, 0-25°C, 4-6h

Caption: Regioselective synthesis pathway leveraging steric hindrance at N1 to direct alkylation to N4.

Step-by-Step Protocol

Materials:

  • (R)-2-Methylpiperazine (1.0 eq)[1][2]

  • Cyclopropanecarboxaldehyde (1.05 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

  • Acetic Acid (catalytic, 0.1 eq)[1][2]

Procedure:

  • Preparation: Charge a reactor with (R)-2-methylpiperazine dissolved in anhydrous DCM (10 volumes). Cool to 0–5°C.[1][2]

  • Imine Formation: Add cyclopropanecarboxaldehyde dropwise over 30 minutes. The slight excess ensures complete consumption of the starting amine, but limiting it prevents bis-alkylation.[1][2]

  • Activation: Add catalytic acetic acid. Stir at 0°C for 1 hour to facilitate imine/hemiaminal formation.

  • Reduction: Add STAB portion-wise over 1 hour, maintaining temperature <10°C. (STAB is preferred over NaBH4 for its milder nature and better functional group tolerance).[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS.[1][2]

  • Quench: Quench with saturated aqueous NaHCO3.

  • Work-up: Extract the aqueous layer with DCM (3x).[1][2] Combine organics, dry over Na2SO4, and concentrate.

  • Purification (Critical): The crude oil contains the desired product, unreacted SM, and trace bis-alkylated by-product.[1][2]

    • Distillation: High-vacuum distillation is effective for this volatile intermediate.[1][2]

    • Alternative: Column chromatography (DCM/MeOH/NH4OH 90:9:1).[1][2]

Part 3: Quality Control & Characterization

To validate the intermediate for pharmaceutical use, strict QC parameters are required.[1]

Specification Table

Test ParameterAcceptance CriteriaMethodRationale
Appearance Colorless to pale yellow oilVisualOxidation indicator
Identification Conforms to Structure1H-NMR / MSConfirm structure
Assay (Purity) ≥ 98.0%HPLC (a/a)Ensure stoichiometry in next step
Chiral Purity ≥ 99.0% eeChiral HPLCEssential for biological activity
Regioisomer ≤ 0.5% (N1-alkylated)HPLC/NMRN1-isomer is inactive/toxic
Water Content ≤ 0.5%Karl FischerMoisture affects coupling yield

Analytical Insight (NMR):

  • 1H NMR (CDCl3): Look for the doublet of the methyl group at ~1.0 ppm.[1][2] The cyclopropyl protons appear as multiplets at 0.1–0.5 ppm.[1][2]

  • Differentiation: The N1-alkylated regioisomer (impurity) will show a distinct shift in the methyl doublet and the C2-H proton due to the proximity of the alkyl group.[1][2]

Part 4: Application - Coupling to Volasertib Core

The final assembly of the Volasertib analog involves coupling this piperazine intermediate to the cyclohexanone linker of the pteridinone core.[1]

Workflow Diagram:

CouplingWorkflow Core Volasertib Core Precursor (Cyclohexanone derivative) Step1 Reductive Amination (Ti(OiPr)4 / NaBH3CN) Core->Step1 Interm (3R)-1-(cyclopropylmethyl)- 3-methylpiperazine Interm->Step1 Nucleophilic Attack (Hindered Amine) Step2 Purification (Reverse Phase HPLC) Step1->Step2 Final Volasertib Analog (Methyl-substituted) Step2->Final

Caption: Coupling strategy utilizing the hindered secondary amine of the piperazine intermediate.

Protocol Note: Because the free amine in (3R)-1-(cyclopropylmethyl)-3-methylpiperazine is sterically hindered (adjacent to the methyl group), standard reductive amination conditions may be sluggish.[1][2]

  • Recommendation: Use Titanium(IV) isopropoxide as a Lewis acid promoter to facilitate imine formation with the cyclohexanone core before adding the reducing agent (NaBH3CN).[1][2] This significantly improves yield compared to standard acid catalysis.[1][2]

References

  • Rudolph, D., et al. (2009).[1][3] "BI 6727, a Polo-like Kinase Inhibitor with Improved Pharmacokinetic Profile and Broad Antitumor Activity."[1][2][3] Clinical Cancer Research.

  • Boehringer Ingelheim International GmbH. (2006).[1][2] "Dihydropteridinones, processes for their preparation and their use as medicaments."[1] World Intellectual Property Organization, WO2006018220A1.[1]

  • Gubitz, F. W. (1985).[1][2] "Synthesis and Antinociceptive Activity of 4-(Cyclopropylmethyl)piperazine Derivatives." Journal of Medicinal Chemistry. [1][2]

  • Organic Chemistry Portal. "Synthesis of Piperazines." (General synthetic methodologies for piperazine functionalization).

Disclaimer: This document is for research and development purposes only. The synthesis of patented pharmaceutical intermediates may be subject to intellectual property regulations in your jurisdiction.[1][4]

Sources

High-Resolution Profiling of Piperazine Derivatives in Biological Matrices via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Standard Operating Protocol (SOP) Application Area: Forensic Toxicology, Clinical Drug Monitoring Target Analytes: 1-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), 1-(3-Chlorophenyl)piperazine (mCPP)[1][2]

Abstract & Strategic Overview

Piperazine derivatives, often marketed as "party pills" or "legal highs" (e.g., Legal X), present a unique analytical challenge due to their polarity and structural isomerism. While often co-abused to mimic the effects of MDMA (Ecstasy), their distinct pharmacokinetic profiles require rigorous quantification.

This guide details a Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the definitive identification and quantification of piperazines in urine and plasma. Unlike generic screening methods, this protocol utilizes Chemical Derivatization (Acylation) to neutralize the polarity of the secondary amine, significantly improving peak shape, sensitivity, and mass spectral specificity.

The Analytical Challenge
  • Polarity: The secondary amine group (-NH) in piperazines causes peak tailing and adsorption on GC liners.

  • Volatility: While semi-volatile, underivatized piperazines can show variable response factors.

  • Isomerism: Regioisomers (e.g., meta- vs. para-substituted phenylpiperazines) have identical masses and require chromatographic resolution.

Experimental Workflow

The following diagram outlines the critical path from biological specimen to data acquisition.

PiperazineWorkflow Sample Biological Specimen (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (Optional for Metabolites) Sample->Hydrolysis Glucuronides SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE Parent Drugs Hydrolysis->SPE Deriv Derivatization (TFAA Acylation) SPE->Deriv Clean Extract GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS TFA-Derivatives Data Quantification & Library Matching GCMS->Data

Figure 1: Analytical workflow emphasizing the critical derivatization step for signal enhancement.

Materials and Reagents

Standards & Chemistry[3][4][5][6]
  • Target Standards: BZP, TFMPP, mCPP (1.0 mg/mL in methanol).

  • Internal Standard (IS): BZP-d7 or Methamphetamine-d5.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).[3] Note: This protocol uses TFAA for cost-efficiency and stability.

  • Extraction Solvents: Ethyl Acetate, Methanol, Dichloromethane.

  • Buffer: Phosphate buffer (0.1 M, pH 6.0).

Equipment
  • GC-MS System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film).

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Bond Elut Certify), 3 mL/60 mg.

Detailed Sample Preparation Protocol

This protocol uses Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) to ensure maximum removal of matrix interferences, which is critical for trace detection in forensic cases.

Step 1: Pre-treatment
  • Aliquot 1.0 mL of urine or plasma into a glass tube.

  • Add 50 µL of Internal Standard working solution (10 µg/mL).

  • Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • Optional: Add 50 µL

    
    -glucuronidase and incubate at 60°C for 1 hour (if quantifying metabolites).
    
  • Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes.

Step 2: Solid Phase Extraction (Mixed-Mode)

Rationale: Piperazines are basic (


). At pH 6.0, they are positively charged and will bind to the cation exchange sorbent.
  • Condition: 2 mL Methanol, then 2 mL Phosphate Buffer (pH 6.0).

  • Load: Apply pre-treated sample at gravity flow or low vacuum (<5 inHg).

  • Wash 1: 2 mL 0.1 M Phosphate Buffer (pH 6.0) (Removes hydrophilic interferences).

  • Wash 2: 2 mL Methanol (Removes neutral/hydrophobic interferences).

  • Dry: Dry cartridge under high vacuum (>10 inHg) for 5 minutes.

  • Elute: 2 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2) .

    • Mechanism:[4] The ammonia neutralizes the piperazine charge, releasing it from the sorbent; the organic solvent elutes it.

Step 3: Derivatization (Acylation)
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Add 50 µL Ethyl Acetate and 50 µL TFAA .

  • Cap the vial tightly and incubate at 70°C for 20 minutes .

  • Evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL Ethyl Acetate and transfer to an autosampler vial.

Instrumental Parameters (GC-MS)[1][5][7][8][9][10][11]

Gas Chromatograph[1][4][5][7][11][12]
  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium (constant flow 1.0 mL/min).

  • Oven Program:

    • Initial: 70°C (hold 1.0 min).

    • Ramp 1: 20°C/min to 280°C.

    • Hold: 3.0 min at 280°C.

    • Total Run Time: ~14.5 minutes.

Mass Spectrometer
  • Transfer Line: 280°C.[3]

  • Source Temp: 230°C (EI Source).

  • Quadrupole Temp: 150°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring) for quantification; Scan (40-450 amu) for qualitative confirmation.

Target Ions (SIM Table)

Derivatization with TFAA adds the trifluoroacetyl group (


, mass 97 Da), replacing one Hydrogen (1 Da). Net Mass Shift: +96 Da. 
AnalyteNative MWDerivatized MWQuant Ion (

)
Qualifier Ions (

)
Retention Time (approx)
BZP-TFA 17627291 272, 1186.2 min
TFMPP-TFA 230326326 172, 1457.1 min
mCPP-TFA 196292292 138, 1547.4 min
IS (BZP-d7) 18327998 279, 1256.2 min

Note: For BZP, the tropylium ion (


 91) remains the base peak even after derivatization due to the stability of the benzyl fragment.

Logic of Fragmentation & Identification

The following diagram illustrates the decision logic for confirming positive hits, distinguishing between structural analogs.

IdentificationLogic Spectrum Acquire Mass Spectrum BasePeak Check Base Peak Spectrum->BasePeak Tropylium m/z 91 Present? BasePeak->Tropylium MolIon Molecular Ion Check Tropylium->MolIon Yes ResultTFMPP Confirmed: TFMPP (Ring intact) Tropylium->ResultTFMPP No (Base m/z 326/172) ResultBZP Confirmed: BZP (Benzyl cleavage) MolIon->ResultBZP M+ = 272

Figure 2: Decision tree for mass spectral interpretation of TFA-derivatized piperazines.

Validation & Quality Control

To ensure this protocol meets forensic standards (e.g., SWGDRUG), the following validation parameters must be established:

  • Linearity: Calibrate from 10 ng/mL to 2000 ng/mL.

    
     should be 
    
    
    
    .[5]
  • Carryover: Inject a solvent blank immediately after the highest calibrator. No peak should exceed the LOD.

  • LOD/LOQ:

    • LOD: Signal-to-Noise (S/N) > 3:1.

    • LOQ: S/N > 10:1 (typically ~5-10 ng/mL for this method).[3]

  • Matrix Interference: Analyze blank urine/plasma. No interfering peaks should appear at the retention times of BZP or TFMPP.

Troubleshooting
  • Low Recovery: Check the pH of the sample before SPE loading. If pH > 6.0, piperazines may lose charge and flow through the cation exchange sorbent during loading.

  • Tailing Peaks: Indicates incomplete derivatization. Ensure TFAA is fresh and the incubation vial was sealed air-tight (moisture destroys TFAA).

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[6] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Tsutsumi, H., et al. (2006). "Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in urine by GC-MS." Journal of Chromatography B. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. [Link]

  • Antia, U., et al. (2010).[5] "Validation of an LC-MS method for the detection and quantification of BZP and TFMPP... and its application to pharmacokinetic study." Journal of Forensic Sciences. [Link]

Sources

Nuclear magnetic resonance (NMR) spectroscopy of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced NMR Characterization of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

Part 1: Strategic Overview & Molecular Dynamics

Target Molecule: (3R)-1-(cyclopropylmethyl)-3-methylpiperazine Molecular Formula: C


H

N

Molecular Weight: 154.25 g/mol

This guide addresses the specific spectroscopic challenges associated with (3R)-1-(cyclopropylmethyl)-3-methylpiperazine , a pharmacologically relevant scaffold often found in GPCR ligands and kinase inhibitors. Unlike simple aromatic heterocycles, this molecule presents three distinct analytical hurdles:

  • Conformational Mobility: The piperazine ring undergoes chair-chair interconversion, though the (3R)-methyl substituent strongly biases the equilibrium toward the conformer where the methyl group is equatorial to minimize 1,3-diaxial strain.

  • Spectral Congestion: The aliphatic region (2.0 – 3.2 ppm) contains severe overlap between the piperazine ring protons and the exocyclic methylene linker.

  • Chiral Integrity: Verifying the enantiomeric excess (ee) of the (3R) center is critical for biological activity, requiring specific chiral derivatization protocols.

Part 2: Sample Preparation & Acquisition Protocol

Solvent Selection Strategy

The choice of solvent fundamentally alters the resolution of the piperazine ring protons due to the "Solvent-Solute Clustering" effect.

SolventProsConsRecommendation
CDCl

Standard reference; sharp signals; distinct cyclopropyl shifts.N-H proton is broad/invisible; potential overlap of ring protons.Primary Choice for structural assignment.
Benzene-d

Superior resolution of aliphatic multiplets due to Magnetic Anisotropy (ASIS effect).Cost; toxicity.Secondary Choice if H2/H6 overlap is unresolved in CDCl

.
DMSO-d

Visualizes the N-H proton (as a sharp triplet/broad signal).High viscosity broadens cyclopropyl multiplets; hygroscopic.Use only for salt forms (e.g., HCl salts).
Sample Preparation Steps
  • Free Base Extraction: If the sample is a salt (HCl/TFA), suspend 20 mg in 1 mL saturated NaHCO

    
     and extract with 0.7 mL CDCl
    
    
    
    . Filter through a small plug of anhydrous K
    
    
    CO
    
    
    directly into the NMR tube to ensure a dry, free-base sample.
    • Rationale: Protonation locks the nitrogen inversion and shifts signals downfield (~0.5–1.0 ppm), obscuring the diagnostic "chemical shift differentiation" between axial and equatorial protons.

  • Concentration: Dissolve 10–15 mg of the free base in 0.6 mL CDCl

    
      (containing 0.03% TMS).
    
  • Temperature: Acquire data at 298 K (25°C) .

    • Note: If signals are broad, perform a Variable Temperature (VT) experiment at 313 K to accelerate conformational exchange, or cool to 253 K to freeze the conformers (though the methyl group usually locks the conformation sufficiently at RT).

Part 3: Spectral Assignment Workflow

The assignment logic must account for the diastereotopicity of the ring protons caused by the C3 chiral center.

The "Cyclopropyl Fingerprint" (High Field)

The cyclopropyl group provides the most reliable entry point for assignment due to its unique magnetic anisotropy, which shields the ring protons significantly.

  • 
     0.0 – 0.2 ppm (2H):  Cyclopropyl cis-methylene protons (relative to the substituent).
    
  • 
     0.4 – 0.6 ppm (2H):  Cyclopropyl trans-methylene protons.
    
  • 
     0.8 – 1.0 ppm (1H):  Cyclopropyl methine (CH).
    
The Piperazine Core (The "Overlap Zone")

The (3R)-methyl group (typically


 0.95–1.05, doublet) allows identification of H3 via COSY.
  • H3 (Methine): The proton at the chiral center.

  • H2a/H2b: Protons adjacent to N1 and the chiral center. These are diastereotopic and magnetically non-equivalent.

  • H5a/H5b & H6a/H6b: Protons on the unsubstituted side of the ring.

2D NMR Workflow (DOT Diagram)

NMR_Workflow cluster_logic Decision Points Sample Sample: (3R)-1-(cyclopropylmethyl) -3-methylpiperazine H1 1H NMR (1D) Identify Cyclopropyl & Methyl Doublet Sample->H1 Acquisition COSY 1H-1H COSY Trace Spin Systems: Me(C3) -> H3 -> H2a/b H1->COSY Connectivity HSQC 1H-13C HSQC Separate Overlapping CH2s (Phase Sensitive) COSY->HSQC Resolution NOESY 1D/2D NOESY Confirm Stereochemistry (Axial vs Equatorial) HSQC->NOESY Spatial Check Overlap If H2/H6 overlap: Use HSQC to resolve C2 (~60ppm) vs C6 (~53ppm) HSQC->Overlap Assignment Final Structural Assignment NOESY->Assignment Stereo NOE Check: Me(C3) -> H5(ax) implies Chair Conformation NOESY->Stereo

Figure 1: Step-by-step NMR assignment workflow for resolving spectral overlap in substituted piperazines.

Part 4: Protocol for Chiral Purity Determination

To confirm the (3R) configuration and quantify Enantiomeric Excess (ee), standard NMR is insufficient. You must use a Chiral Derivatizing Agent (CDA).

Recommended Method: Mosher's Amide Derivatization Since the molecule contains a secondary amine (N4), it reacts quantitatively with Mosher's Acid Chloride.

Experimental Procedure
  • Reactants:

    • Substrate: 5 mg of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine.

    • Reagent: 1.5 eq. of (

      
      )-(-)-
      
      
      
      -Methoxy-
      
      
      -(trifluoromethyl)phenylacetyl chloride [(
      
      
      )-MTPA-Cl].
    • Base: 3 eq.[1] Pyridine-d

      
       (acts as solvent and base).
      
  • Reaction: Mix in an NMR tube. Reaction is typically complete in 10 minutes at RT.

  • Acquisition: Acquire

    
    F NMR  (proton-decoupled).
    
    • Note: No workup is required if using Pyridine-d

      
      .
      
Analysis Logic
  • Principle: The (

    
    )-MTPA derivative creates a diastereomeric environment.
    
  • Observation:

    • If Pure (3R): Single

      
      F peak observed (typically ~ -69 to -71 ppm).
      
    • If Racemic: Two

      
      F peaks observed with 1:1 integration.
      
    • Calculation:

      
      
      

Chiral_Logic cluster_outcomes Outcomes Start Start: Secondary Amine Deriv Derivatize with (R)-MTPA-Cl Start->Deriv F19 Acquire 19F NMR Deriv->F19 Result Analyze Signals F19->Result Single Single Peak: >99% ee Result->Single Double Two Peaks: Racemic/Impure Result->Double

Figure 2: Workflow for determining enantiomeric purity using Mosher's Acid Chloride.

Part 5: Representative Data & Assignment Table

The following data represents the expected chemical shifts for the free base in CDCl


 at 298 K, based on chemometric prediction algorithms and literature values for similar N-alkyl-3-methylpiperazines [1, 2].
PositionAtom Type

(ppm)
Multiplicity (

Hz)

(ppm)
Key Correlations (HMBC/NOESY)
1 N----
2 CH

(Ring)
2.85 (eq)1.95 (ax)dt,

=11, 3t,

=10
60.5HMBC to Me(C3)
3 CH (Chiral)2.90m52.1COSY to Me(C3)
4 NH1.80br s-Exchangeable
5 CH

(Ring)
2.95m46.0-
6 CH

(Ring)
2.15 (ax)2.75 (eq)m53.5NOE to Cyclopropyl
1' CH

(Exocyclic)
2.22d,

=6.8
63.8HMBC to Cyclopropyl CH
1'' CH (Cyclopropyl)0.85m8.5Distinct Multiplet
2''/3'' CH

(Cyclopropyl)
0.48m (2H)4.2trans to CH
2''/3'' CH

(Cyclopropyl)
0.12m (2H)3.8cis to CH
3-Me CH

1.02d,

=6.5
19.5Diagnostic Doublet

Note: "ax" = axial, "eq" = equatorial. In the (3R) isomer, the methyl group is equatorial. H2(ax) and H6(ax) typically appear upfield of their equatorial counterparts due to shielding by the C-C bonds of the ring.

References

  • Conformational Analysis of Piperazines

    • Ramezanpour, S. et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Beilstein J. Org. Chem.2016 , 12, 2361–2369. Link

  • Cyclopropyl Anisotropy

    • Wiberg, K. B. et al. "Origin of the Upfield Shift of Cyclopropane Protons." J. Org. Chem.2014 , 79, 12, 5401–5405. Link

  • Chiral Analysis (Mosher's Method)

    • Hoye, T. R.; Jeffrey, C. S.; Shao, F. "Mosher’s Method and Other NMR Methodologies for Configuration Assignment." Nature Protocols2007 , 2, 2451–2458. Link

  • General NMR of Amines

    • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . Link

Sources

Application Notes and Protocols for Cell-Based Assays with N-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the N-Substituted Piperazine Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties, including the ability for N-substitution at two distinct points, allow for the fine-tuning of a molecule's solubility, binding affinity, and metabolic stability.[1] This versatility has led to the widespread incorporation of the piperazine moiety into a vast array of therapeutic agents, spanning antipsychotics, antidepressants, antihistamines, and anti-cancer agents.[1]

N-substituted piperazine derivatives exhibit a broad spectrum of biological activities, largely by interacting with diverse cellular targets and modulating key biochemical pathways.[2] A primary mechanism of action involves their interaction with G-protein-coupled receptors (GPCRs), the largest family of cell surface receptors and major drug targets.[2][3] Depending on the nature of the substitutions, these compounds can act as agonists, antagonists, or allosteric modulators of GPCRs involved in a multitude of physiological processes.[4]

Furthermore, many N-substituted piperazines have been investigated for their potential as cytotoxic agents against various cancer cell lines.[5][6][7][8] These compounds can induce cell death through various mechanisms, including the inhibition of critical signaling pathways necessary for cancer cell survival and proliferation.[9]

This comprehensive guide provides detailed application notes and protocols for key cell-based assays to characterize the biological activity of N-substituted piperazines. We will delve into assays for assessing general cytotoxicity and cell viability, as well as functional assays to probe their effects on GPCR signaling. The protocols are designed to be robust and self-validating, empowering researchers in drug discovery and development to obtain reliable and reproducible data.

Part 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability

A crucial first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This information is vital for identifying potential cytotoxic agents and for determining the appropriate concentration range for use in subsequent functional assays, ensuring that observed effects are not simply a result of cell death. We will focus on two widely used metabolic assays: the MTT and the PrestoBlue™ assays.

The Principle of Metabolic Viability Assays

These assays rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product. The amount of product formed is directly proportional to the number of living cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11][12] The insoluble formazan is then solubilized, and the absorbance is measured.[11][12]

  • PrestoBlue™ (Resazurin-based) Assay : This fluorescence-based assay utilizes resazurin, a cell-permeable compound that is reduced by metabolically active cells to the highly fluorescent resorufin.[13][14] This assay is generally faster and more sensitive than the MTT assay.[13]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a general workflow for screening N-substituted piperazine compounds for their impact on cell viability.

G cluster_prep Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis plate_cells Plate cells in 96-well plates (e.g., 5,000-10,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compounds Add compounds to cells incubate_24h->add_compounds prepare_compounds Prepare serial dilutions of N-substituted piperazines prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_reagent Add MTT or PrestoBlue™ Reagent incubate_48_72h->add_reagent incubate_read Incubate and read (Absorbance or Fluorescence) add_reagent->incubate_read data_analysis Calculate % viability vs. controls and determine IC50 values incubate_read->data_analysis G cluster_pathway GPCR-cAMP Signaling Pathway Piperazine N-Substituted Piperazine (Agonist) GPCR_s Gαs-Coupled GPCR Piperazine->GPCR_s GPCR_i Gαi-Coupled GPCR Piperazine->GPCR_i AC Adenylyl Cyclase GPCR_s->AC + GPCR_i->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Simplified Gαs/Gαi-cAMP signaling pathway.

Protocol 3: Luminescence-Based cAMP Assay (e.g., cAMP-Glo™)

This protocol describes a general method for a bioluminescence-based competitive assay to measure cAMP levels, such as the Promega cAMP-Glo™ Assay. [15]In this assay, the amount of light produced is inversely proportional to the amount of cAMP present.

Materials:

  • Host cells expressing the GPCR of interest

  • Opaque-walled 96- or 384-well plates

  • N-substituted piperazine compounds (for agonist or antagonist testing)

  • Known agonist for the GPCR of interest (for antagonist testing)

  • cAMP-Glo™ Assay Kit (or similar)

  • Luminometer

Procedure (Agonist Mode):

  • Cell Plating: Plate cells at an appropriate density in opaque-walled plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the N-substituted piperazine compounds to the cells.

  • Induction: Incubate for an appropriate time (e.g., 15-30 minutes) at room temperature to stimulate cAMP production. [16]4. Cell Lysis and cAMP Detection: Add the cAMP-Glo™ Lysis Buffer containing PKA, which is activated by the cellular cAMP.

  • ATP Detection: Add the Kinase-Glo® Reagent. This terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction. [15]6. Reading: Incubate for a specified time to stabilize the luminescent signal and then read on a luminometer. [15] Procedure (Antagonist Mode):

  • Cell Plating: Plate cells as in the agonist mode.

  • Antagonist Addition: Add serial dilutions of the N-substituted piperazine compounds and incubate for a short period (e.g., 5-15 minutes). [16]3. Agonist Addition: Add a known agonist at a concentration that gives about 80% of its maximal response (EC₈₀).

  • Induction and Detection: Follow steps 3-6 of the agonist mode protocol.

Data Analysis:

  • For agonists, plot the luminescence signal (or calculated cAMP concentration from a standard curve) against the log of the compound concentration to determine the EC₅₀.

  • For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Gαq-Coupled GPCRs: Calcium Flux Assays

Gαq-coupled receptors activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃). [4]IP₃ then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. [17]This transient increase in intracellular Ca²⁺ is a hallmark of Gαq activation and can be measured using calcium-sensitive fluorescent dyes. [18]

G cluster_pathway Gαq-Calcium Signaling Pathway Piperazine N-Substituted Piperazine (Agonist) GPCR_q Gαq-Coupled GPCR Piperazine->GPCR_q PLC Phospholipase C (PLC) GPCR_q->PLC + PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_store Ca²⁺ Store ER->Ca_store Ca_cytoplasm Cytoplasmic Ca²⁺ ↑ Ca_store->Ca_cytoplasm releases Response Cellular Response Ca_cytoplasm->Response

Caption: Simplified Gαq-calcium signaling pathway.

Protocol 4: No-Wash Calcium Flux Assay

This protocol describes a common method using a "no-wash" calcium indicator dye kit, which simplifies the procedure for high-throughput screening. [9][18] Materials:

  • Host cells expressing the Gαq-coupled GPCR of interest

  • Black, clear-bottom 96- or 384-well plates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • No-wash calcium-sensitive dye kit (e.g., FLIPR® Calcium 5 Assay Kit, Fluo-8)

  • Probenecid (an anion-transport inhibitor that helps retain the dye inside the cells, often included in kits) * N-substituted piperazine compounds

  • Fluorescence plate reader with an injection system (e.g., FlexStation® 3, FLIPR®) [19] Procedure:

  • Cell Plating: Seed cells into black, clear-bottom plates and incubate overnight to form a confluent monolayer. 2. Dye Loading: Prepare the dye loading solution according to the kit manufacturer's instructions, often including probenecid. Remove the culture medium from the cells and add the dye solution. [9]3. Incubation: Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light. [9]4. Assay Execution: a. Place the cell plate into the fluorescence plate reader. b. Prepare a compound plate containing serial dilutions of the N-substituted piperazines. c. Program the instrument to take a baseline fluorescence reading for several seconds. d. The instrument then injects the compound from the compound plate into the cell plate. e. Continue to read the fluorescence kinetically for 1-2 minutes to capture the transient calcium peak. [9] Data Analysis:

  • The response is typically quantified as the change in fluorescence intensity (maximum peak minus baseline).

  • Plot the response against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, tested in the presence of an EC₈₀ concentration of a known agonist).

Conclusion and Best Practices

The N-substituted piperazine scaffold remains a cornerstone of drug discovery due to its remarkable versatility. [1]A systematic approach to characterizing these compounds using a combination of cell viability and functional assays is essential for advancing promising candidates.

Key Considerations:

  • Compound Solubility: Ensure your piperazine derivatives are fully dissolved in the assay medium to obtain accurate results. Precipitation can lead to erroneous data.

  • Controls are Critical: Always include appropriate positive, negative, and vehicle controls in every assay plate to ensure data integrity.

  • Assay Optimization: The protocols provided are general guidelines. Optimal cell densities, incubation times, and reagent concentrations should be empirically determined for your specific cell lines and experimental conditions. [20]* Orthogonal Assays: When possible, confirm hits from a primary screen using a secondary, orthogonal assay to rule out artifacts and false positives. For example, a hit from a viability assay could be confirmed with a caspase activation assay for apoptosis. [9] By employing these robust cell-based assays, researchers can effectively elucidate the biological activities of novel N-substituted piperazines, paving the way for the development of new and improved therapeutics.

References

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  • Thermo Fisher Scientific. (n.d.). PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol.
  • Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • Scribd. (n.d.). Presto Blue | PDF | Fluorescence | Faq.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
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  • PubMed. (2009, March 15). N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Role of Piperazine Derivatives in Modern Drug Discovery.
  • Bentham Science. (2019, January 1). Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides.
  • Wikipedia. (n.d.). Substituted piperazine.
  • MDPI. (2024, January 15). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives.
  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References.
  • PMC. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
  • PMC. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents.
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  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • ACS Publications. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Taylor & Francis Online. (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives.
  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • ResearchGate. (2025, August 5). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF.
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  • PMC. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease.
  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening.
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Application Notes and Protocols for Receptor Binding Assays of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperazine Analogs and Their Receptor Interactions

The piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] These heterocyclic compounds exhibit a remarkable versatility, interacting with a wide array of biological targets, particularly neurotransmitter receptors within the central nervous system (CNS).[1][3] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolytics, and antiemetics, primarily through their modulation of dopamine, serotonin, and histamine receptor systems.[1][2][3] The therapeutic efficacy of these agents is intrinsically linked to their binding affinity and selectivity for specific receptor subtypes.[3][4]

Understanding the intricate dance between a piperazine analog and its receptor target is paramount for rational drug design and development. Receptor binding assays are the cornerstone of this endeavor, providing a quantitative measure of the interaction between a ligand (the piperazine analog) and a receptor.[5][6] These assays are fundamental in early-stage drug discovery for screening compound libraries, characterizing lead candidates, and elucidating structure-activity relationships (SAR).[7][8][9]

This comprehensive guide provides detailed application notes and step-by-step protocols for conducting receptor binding assays tailored to the study of piperazine analogs. We will delve into the theoretical underpinnings of these assays, explore different experimental formats, and offer practical insights to ensure the generation of robust and reproducible data.

The Theoretical Framework: Understanding Receptor-Ligand Interactions

At its core, a receptor binding assay quantifies the equilibrium binding of a ligand to a receptor. This interaction is governed by the law of mass action, where the ligand (L) and receptor (R) associate to form a ligand-receptor complex (LR). The strength of this interaction is defined by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[10]

Radioligand binding assays have long been the gold standard for quantifying these interactions due to their high sensitivity and specificity.[7][9] In these assays, a radiolabeled ligand (a "hot" ligand) is used to trace the binding event. The two primary types of radioligand binding assays are saturation and competitive binding assays.

  • Saturation Binding Assays: These experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand. The goal is to determine the receptor density (Bmax), representing the total number of binding sites, and the Kd of the radioligand for the receptor.[10][11]

  • Competitive Binding Assays: These assays measure the ability of an unlabeled test compound (a "cold" ligand, such as a piperazine analog) to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor.[12][13] The data from a competitive binding assay allows for the determination of the inhibitory concentration 50 (IC50), which is the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radiolabeled ligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the receptor.[5][13]

Key Experimental Considerations for Piperazine Analogs

Given their diverse pharmacological profiles, piperazine analogs can interact with a multitude of receptor subtypes.[1] Therefore, careful consideration of the experimental design is crucial for obtaining meaningful data.

  • Receptor Source: The choice of receptor preparation is critical. This can range from crude tissue homogenates (e.g., from specific brain regions rich in the target receptor) to membrane preparations from cell lines recombinantly expressing the receptor of interest.[5][14] Recombinant cell lines offer the advantage of a homogenous receptor population and can be essential for studying specific receptor subtypes.

  • Radioligand Selection: The ideal radioligand should exhibit high affinity and specificity for the target receptor, low non-specific binding, and high specific activity.[7][11] For studying piperazine analogs targeting dopamine receptors, common radioligands include [³H]-Spiperone or [³H]-N-methylspiperone for D2-like receptors and [³H]-SCH23390 for D1-like receptors.[14][15] For serotonin receptors, radioligands like [³H]-Ketanserin for 5-HT2A receptors or [³H]-8-OH-DPAT for 5-HT1A receptors are frequently used.[16][17]

  • Minimizing Non-Specific Binding: Non-specific binding (NSB) refers to the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, or the filter membrane.[18][19] High NSB can obscure the specific binding signal and lead to inaccurate results. Strategies to minimize NSB include:

    • Using a high concentration of a structurally unrelated "cold" ligand to define NSB. This compound should have high affinity for the target receptor to displace all specific binding of the radioligand.

    • Optimizing buffer conditions, such as pH and salt concentration, to reduce hydrophobic and electrostatic interactions that contribute to NSB.

    • Including blocking agents like bovine serum albumin (BSA) in the assay buffer to saturate non-specific sites.[19]

    • Pre-soaking filter mats in a solution of a polymer like polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.

Experimental Protocols

The following sections provide detailed step-by-step protocols for conducting saturation and competitive radioligand binding assays for piperazine analogs.

Protocol 1: Saturation Radioligand Binding Assay

This protocol is designed to determine the Kd and Bmax for a specific radioligand at a target receptor.

Materials:

  • Receptor membrane preparation (from tissue homogenate or recombinant cell line)

  • Radiolabeled ligand (e.g., [³H]-Spiperone)

  • Unlabeled ligand for determining non-specific binding (e.g., Haloperidol at 10 µM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Radioligand dilutions - Unlabeled ligand - Membrane suspension setup_plate Set up 96-well plate: - Total Binding wells - Non-Specific Binding wells prep_reagents->setup_plate add_components Add components to wells: - Assay Buffer - Membrane preparation - Radioligand (varying conc.) - Unlabeled ligand (for NSB) setup_plate->add_components incubate Incubate at RT (e.g., 60-90 min) add_components->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters with ice-cold Assay Buffer filter->wash dry_count Dry filters, add scintillation cocktail, and count in LSC wash->dry_count calc_specific Calculate Specific Binding: Total Binding - NSB dry_count->calc_specific plot_data Plot Specific Binding vs. [Radioligand] calc_specific->plot_data fit_curve Fit data using non-linear regression (one-site binding) to determine Kd and Bmax plot_data->fit_curve

Caption: Workflow for a Saturation Radioligand Binding Assay.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the radiolabeled ligand in assay buffer to cover a concentration range from approximately 0.1x to 10x the expected Kd.

    • Prepare a stock solution of the unlabeled ligand for determining non-specific binding at a concentration at least 100-fold higher than its Ki.

    • Thaw the receptor membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound at its Kd concentration.[9]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each concentration of the radiolabeled ligand for both total binding and non-specific binding.

    • Total Binding Wells: Add assay buffer.

    • Non-Specific Binding (NSB) Wells: Add the high concentration of the unlabeled ligand.

  • Incubation:

    • Add the diluted membrane preparation to all wells.

    • Add the varying concentrations of the radiolabeled ligand to the appropriate wells.

    • The final assay volume is typically 200-250 µL.

    • Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Harvesting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.[20]

    • Quickly wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.

    • Punch the filters into scintillation vials.

  • Counting and Data Analysis:

    • Add scintillation cocktail to each vial, cap, and vortex.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in a liquid scintillation counter.

    • Calculate the specific binding by subtracting the average non-specific binding from the average total binding for each radioligand concentration.[11]

    • Plot the specific binding versus the concentration of the radiolabeled ligand.

    • Analyze the data using non-linear regression analysis with a one-site binding model to determine the Kd and Bmax values.[10]

Protocol 2: Competitive Radioligand Binding Assay

This protocol is designed to determine the IC50 and Ki of an unlabeled piperazine analog.

Materials:

  • Same as for the saturation binding assay, plus:

  • Unlabeled test compound (piperazine analog)

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test compound dilutions - Fixed [Radioligand] - Membrane suspension setup_plate Set up 96-well plate: - Total Binding - Non-Specific Binding - Competition wells prep_reagents->setup_plate add_components Add components to wells: - Assay Buffer - Membrane preparation - Fixed [Radioligand] - Varying [Test Compound] setup_plate->add_components incubate Incubate at RT (e.g., 60-90 min) add_components->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters with ice-cold Assay Buffer filter->wash dry_count Dry filters, add scintillation cocktail, and count in LSC wash->dry_count calc_percent_inhibition Calculate % Inhibition for each [Test Compound] dry_count->calc_percent_inhibition plot_data Plot % Inhibition vs. log[Test Compound] calc_percent_inhibition->plot_data fit_curve Fit data using non-linear regression (sigmoidal dose-response) to determine IC50 plot_data->fit_curve calc_ki Calculate Ki using the Cheng-Prusoff equation fit_curve->calc_ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the unlabeled piperazine analog in assay buffer to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a working solution of the radiolabeled ligand at a fixed concentration, typically at or below its Kd value.[11]

    • Prepare the receptor membrane suspension as described in the saturation assay protocol.

  • Assay Setup:

    • In a 96-well plate, set up the following wells in triplicate:

      • Total Binding: Assay buffer, membrane preparation, and radioligand.

      • Non-Specific Binding (NSB): A high concentration of a standard unlabeled ligand, membrane preparation, and radioligand.

      • Competition: Varying concentrations of the piperazine analog, membrane preparation, and radioligand.

  • Incubation, Harvesting, and Counting:

    • Follow steps 3, 4, and 5 from the saturation binding assay protocol.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the piperazine analog using the following formula: % Inhibition = 100 * (1 - ((CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)))

    • Plot the percent inhibition versus the logarithm of the piperazine analog concentration.

    • Analyze the data using non-linear regression with a sigmoidal dose-response (variable slope) model to determine the IC50 value.[13]

    • Calculate the Ki value using the Cheng-Prusoff equation:[13] Ki = IC50 / (1 + ([L] / Kd)) where:

      • [L] is the concentration of the radiolabeled ligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radiolabeled ligand (determined from a saturation binding assay).

Advanced Assay Formats: Scintillation Proximity Assay (SPA)

For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous alternative to filtration-based assays.[21][22][23] In an SPA, receptor membranes are immobilized onto beads containing a scintillant.[24] When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to stimulate light emission, which is then detected.[24][25] Unbound radioligand in the solution is too far away to cause a signal, thus eliminating the need for a separation step.[21][22][23][24] This "no-wash" format is particularly amenable to automation.[23]

SPA Workflow Diagram:

G cluster_workflow Scintillation Proximity Assay (SPA) Workflow start Mix SPA beads, receptor membranes, radioligand, and test compound in a microplate incubate Incubate to reach equilibrium start->incubate Homogeneous reaction read Read plate in a microplate scintillation counter incubate->read No separation step analyze Analyze data to determine IC50/Ki read->analyze

Caption: A simplified workflow for a Scintillation Proximity Assay.

Data Presentation and Interpretation

All quantitative data from receptor binding assays should be summarized in a clear and concise format.

Table 1: Representative Data from a Saturation Binding Assay

Radioligand Concentration (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.1550150400
0.522003001900
1.038004503350
5.0850012007300
10.01050020008500
20.01100025008500

Derived Parameters:

  • Kd: [Insert experimentally determined value] nM

  • Bmax: [Insert experimentally determined value] fmol/mg protein

Table 2: Representative Data from a Competitive Binding Assay for a Piperazine Analog

Piperazine Analog Conc. (M)% Inhibition of Specific Binding
1.00E-112
1.00E-1015
1.00E-0948
1.00E-0885
1.00E-0798
1.00E-06100

Derived Parameters:

  • IC50: [Insert experimentally determined value] nM

  • Ki: [Insert calculated value] nM

Troubleshooting Common Issues

  • High Non-Specific Binding: As discussed earlier, this is a common challenge. Re-evaluate the choice of blocking agents, buffer composition, and filter pre-treatment. It may also be necessary to test a different radioligand with lower hydrophobicity.[11]

  • Low Specific Binding Signal: This could be due to low receptor expression in the membrane preparation, inactive receptors, or issues with the radioligand (e.g., degradation). Ensure proper storage and handling of all biological reagents. It may be necessary to increase the amount of membrane protein per well, but be mindful of the "less than 10% bound" rule.[9]

  • Poor Reproducibility: Inconsistent pipetting, temperature fluctuations during incubation, or inefficient washing of filters can all contribute to variability. Ensure all equipment is properly calibrated and that the assay is performed consistently.

Conclusion

Receptor binding assays are indispensable tools in the pharmacological characterization of piperazine analogs. By providing quantitative data on binding affinity and selectivity, these assays guide the optimization of lead compounds and contribute to a deeper understanding of their mechanism of action. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to design and execute robust and reliable receptor binding experiments, ultimately accelerating the discovery and development of novel therapeutics.

References

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  • Cook, N. D. (2011). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In Receptor-Ligand Interactions (pp. 201-213). Humana Press. [Link]

  • Hart, H. E., & Greenwald, E. B. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry, 161(2), 494-500. [Link]

  • Surmodics. Non-Specific Binding: What You Need to Know. [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Gherbi, K., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 21(18), 6829. [Link]

  • P. V, S., & G, K. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5644-5650. [Link]

  • Kirillova, V. N., et al. (2008). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Journal of Neuroscience Methods, 174(2), 272-280. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences, 54(10), 913-919. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • de Freitas, R. M., et al. (2026). Functional Radioligand Assays for Investigating the Interaction Between NeuroVAL Peptide and Dopaminergic Receptors: Standardization and Validation. MDPI. [Link]

  • ResearchGate. Flowchart of the protocol for the MS binding assay. [Link]

  • AFFINImeter. Competitive Binding Assay - ITC Analysis Tutorial. [Link]

  • Kaur, R., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(33), 4148-4173. [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. [Link]

  • GraphPad. Competitive Binding Data with One Class of Receptors. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences, 54(10), 913-919. [Link]

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry, 32(9), 2028-2032. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2295057. [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]

  • S. A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European Journal of Medicinal Chemistry, 37(4), 329-340. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(20), 2976-2992. [Link]

  • Bîcu, E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantane Derivatives. Molecules, 27(6), 1801. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Martí-Solano, M., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261943. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(20), 2976-2992. [Link]

  • GraphPad. Equation: Kinetics of competitive binding. [Link]

  • Drug Discovery and Development. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods [Video]. YouTube. [Link]

  • Obafemi, O. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3165. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1746-1760. [Link]

  • CANDOR Bioscience GmbH. nonspecific binding in immunoassays. [Link]

  • S. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Molecular Biology (Vol. 2269, pp. 137-151). Humana, New York, NY. [Link]

  • BMG LABTECH. (2023, January 19). G-protein coupled receptors (GPCRs). [Link]

  • Bylund, D. B. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. Details of the Receptor-Binding Assay Methods Used in the Present Studies. [Link]

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Technical Guide: In Vivo Formulation and Dosing Strategies for (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

[1]

Part 1: Compound Profile & Physicochemical Logic[1]

Before initiating in vivo studies, it is critical to recognize that (3R)-1-(cyclopropylmethyl)-3-methylpiperazine (hereafter referred to as CMP-3R ) is typically supplied as a viscous, corrosive liquid (free base) or a hygroscopic solid (hydrochloride salt).[1] It is a key chiral intermediate (e.g., for PARP inhibitors like Niraparib) and possesses distinct physicochemical challenges compared to fully formulated drugs.

Physicochemical Properties[1][2][3]
  • Molecular Weight: ~140.23 g/mol (Free Base)[1][2]

  • Physical State: Colorless to light yellow liquid (Free Base).[1]

  • Basicity (pKa): Diprotic base.[1]

    • pKa1 (Ring N4, secondary): ~9.8 (Highly basic).[1]

    • pKa2 (Ring N1, tertiary): ~5.4.[1]

  • LogP: ~0.4–0.8 (Moderately lipophilic, crosses BBB).[1]

  • Solubility:

    • Free Base:[1] Sparingly soluble in water; miscible in ethanol/DMSO.[1]

    • Salt Forms: Highly soluble in aqueous media at pH < 6.0.[1]

The "Piperazine Tremor" Risk

Piperazine derivatives are known to act as weak GABA_A receptor agonists or glycine receptor modulators.[1] High systemic concentrations (bolus IV) can induce transient tremors or seizures.[1] Dosing protocols must account for Cmax-driven CNS toxicity. [1]

Part 2: Formulation Protocols

CRITICAL WARNING: Do not administer the free base directly.[1] It is caustic (pH >11) and will cause severe peritoneal/vascular necrosis.[1] You must convert it to a physiological salt solution in situ.[1]

Formulation Decision Tree (Graphviz)[1]

Formulation_LogicStartStarting MaterialFreeBaseFree Base (Liquid)Start->FreeBaseSaltHCl/Tosylate Salt (Solid)Start->SaltStep1Weigh & Dissolvein 0.1N HCl (0.9 eq)FreeBase->Step1Molar EquivalentStep2Dissolve in SalineSalt->Step2CheckPHCheck pHStep1->CheckPHStep2->CheckPHAdjustAdjust to pH 5.5-6.5(NaOH/HCl)CheckPH->AdjustpH < 4 or > 7FinalSterile Filter (0.22 µm)Ready for IV/IP/POCheckPH->FinalpH 5-7Adjust->Final

Caption: Workflow for converting CMP-3R into a physiologically compatible vehicle. The free base requires acidification to solubilize and neutralize.

Standard Vehicle Protocol (Saline/Acetate)

For IV (Intravenous) or IP (Intraperitoneal) administration:

  • Calculation: Calculate the required mass. If using the Free Base (oil), use density (~0.95 g/mL) but weighing is more precise.[1]

  • Acidification (If Free Base):

    • Add CMP-3R to a glass vial.[1]

    • Add 0.9 molar equivalents of 1N HCl.[1] Vortex until dissolved.[1] Note: The solution will generate heat (exothermic).[1]

  • Dilution: Add 0.9% Saline to reach 90% of target volume.

  • pH Adjustment: Measure pH. It will likely be acidic (~pH 3-4).[1] Carefully titrate with 0.1N NaOH to pH 5.5–6.5 .

    • Note: Do not exceed pH 7.5, or the free base may precipitate out of solution.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[1]

Part 3: Dosing Guidelines & Experimental Design

Recommended Dose Ranges (Rodent)

These ranges are derived from structural analogs (N-methylpiperazine) and standard metabolite safety testing guidelines.[1]

Study TypeRouteDose Range (mg/kg)Volume Limit (Mouse)Volume Limit (Rat)Frequency
PK Profiling IV (Bolus)1 – 5 mg/kg5 mL/kg3 mL/kgSingle Dose
PK Profiling PO (Gavage)10 – 50 mg/kg10 mL/kg10 mL/kgSingle Dose
MTD / Tox PO30 – 300 mg/kg10 mL/kg10 mL/kgQD x 5 Days
Bioactivity IP5 – 20 mg/kg10 mL/kg5 mL/kgQD or BID
Maximum Tolerated Dose (MTD) Protocol

Since specific LD50 data for the (3R)-isomer is limited, an Up-and-Down Procedure (UDP) is required before efficacy studies.[1]

  • Start Dose: 10 mg/kg (PO).

  • Observation (0-4 hours): Monitor for Straub tail, tremors, ataxia (signs of piperazine CNS toxicity).

  • Escalation: If safe, increase dose by factor of 3.2 (logarithmic spacing) -> 30 mg/kg -> 100 mg/kg.

  • Stop Criteria: >10% body weight loss, severe lethargy, or convulsions.

Pharmacokinetic (PK) Sampling Schedule

CMP-3R is a small, hydrophilic-lipophilic molecule.[1] Expect rapid absorption and moderate clearance.[1]

  • Subject: Male CD-1 Mice or SD Rats (n=3 per timepoint).

  • Dose: 3 mg/kg IV / 10 mg/kg PO.[1]

  • Sampling Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: LC-MS/MS (ESI+).

    • MRM Transition: 141.2 → 84.1 (Loss of cyclopropylmethyl group) or 141.2 → 58.1.[1]

Part 4: Analytical & Safety Workflows

In Vivo Workflow Diagram (Graphviz)[1]

InVivo_Workflowcluster_monitorSafety Monitoring (0-2h)PrepVehicle Prep(pH 6.0 Saline)AdminAdministration(IV / PO / IP)Prep->AdminCNSCNS Signs(Tremors/Ataxia)Admin->CNSLocalInjection Site(Necrosis/Irritation)Admin->LocalSampleBlood Collection(K2-EDTA Tubes)CNS->SampleIf ToleratedProcessPlasma Separation(4°C, 3000g)Sample->ProcessLCMSLC-MS/MS Analysis(Quantification)Process->LCMS

Caption: Operational workflow for PK/Tox assessment, emphasizing immediate safety monitoring for CNS effects common to piperazines.

Handling & Safety (EHS)
  • Corrosivity: The free base is corrosive to skin and eyes (Category 1B).[1]

    • Protocol: Double nitrile gloves and face shield during weighing.[1]

  • Chiral Purity: Ensure the (3R) enantiomer excess (%ee) is >98%. The (3S) isomer may have different metabolic stability or off-target binding (e.g., Sigma-1 receptor affinity differences).[1]

References

  • Niraparib Pharmacokinetics: Glazer, P. M., et al. (2017).[1] "Pharmacokinetics and Safety of Niraparib." Clinical Pharmacokinetics. (Contextualizing the metabolite).

  • Piperazine Toxicity: "Piperazine and its Derivatives: Toxicological Profile." PubChem Hazardous Substances Data Bank.[1] [1]

  • Formulation of Bases: Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard protocols for pH adjustment of basic amines).

  • Chemical Identity: "1-(Cyclopropylmethyl)-3-methylpiperazine."[1] National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 965875.[1] [1]

Application Note: Formulation & Handling of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

[1]

Executive Summary

This guide details the formulation strategies for (3R)-1-(cyclopropylmethyl)-3-methylpiperazine , a chiral piperazine derivative frequently utilized as a building block or specific ligand in GPCR research (e.g., Histamine H3 or Sigma receptor modulation).[1]

Due to its secondary/tertiary amine structure, the molecule exhibits pH-dependent solubility. While the free base is likely a lipophilic oil, the compound is readily ionizable. This protocol prioritizes in situ salt formation for intravenous (IV) and intraperitoneal (IP) administration, while offering co-solvent and suspension alternatives for high-dose oral (PO) delivery.[1]

Critical Caution: The cyclopropylmethyl moiety is kinetically stable under physiological conditions but can undergo rearrangement to cyclobutyl or homoallyl cations under strong acidic solvolysis. Formulation protocols below are designed to remain within safe pH windows to prevent structural degradation.

Physicochemical Profiling (Pre-Formulation)[1]

Before formulation, the test article must be characterized to ensure the vehicle matches the physicochemical needs of the molecule.[2]

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~154.25 g/mol (Free Base)Low MW facilitates rapid dissolution once ionized.[1]
Physical State Viscous Colorless/Yellow Oil (Free Base)Difficult to weigh accurately; volumetric dispensing (density ~0.96 g/mL) is preferred.[1]
Stereochemistry (3R) EnantiomerCrucial: Formulation must not induce racemization.[1] Avoid extreme heat (>60°C) in basic media.[1]
LogP (Calc) ~1.2 – 1.5Moderately lipophilic.[1] Requires ionization or co-solvents for aqueous solubility.[1]
pKa (Est) pKa₁ ~9.2 (N4), pKa₂ ~5.0 (N1)The N4 nitrogen is highly basic. Target pH < 6.0 for complete solubility.
Solubility Water: Low (Free Base)Ethanol/DMSO: HighFree base requires organic co-solvent or acid conversion.[1]

Formulation Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate vehicle based on the route of administration and required concentration.

FormulationDecisionStartStart: (3R)-1-(cyclopropylmethyl)-3-methylpiperazineRouteSelect Route of AdministrationStart->RouteIV_IPParenteral (IV / IP)(Solution Required)Route->IV_IPPOOral (PO)(Suspension/Solution)Route->POConcCheckTarget Concentration?IV_IP->ConcCheckStrategyAStrategy A:In-Situ Salt (Acetate/HCl)in SalinePO->StrategyAPK StudiesStrategyCStrategy C:Methylcellulose (0.5%)SuspensionPO->StrategyCHigh Dose ToxLowConc< 10 mg/mLConcCheck->LowConcHighConc> 10 mg/mLConcCheck->HighConcLowConc->StrategyAPreferredStrategyBStrategy B:Co-Solvent System(5% DMSO / 40% PEG400)HighConc->StrategyBIf solubility limits met

Figure 1: Decision Matrix for vehicle selection based on administration route and dose requirements.

Detailed Experimental Protocols

Strategy A: In Situ Salt Formation (Preferred for IV/IP)

Mechanism: The free base oil is converted to a water-soluble salt (Hydrochloride or Acetate) by stoichiometric addition of acid, followed by buffering.

Materials:

  • Test Article: (3R)-1-(cyclopropylmethyl)-3-methylpiperazine (Free Base).[1]

  • 0.1N HCl (sterile).[1]

  • PBS (Phosphate Buffered Saline) or 0.9% Saline.[1]

  • pH Meter.[1]

Protocol:

  • Calculate: Determine the moles of free base. Calculate the volume of 0.1N HCl required to provide 1.05 molar equivalents (slight excess ensures protonation).

  • Weigh/Dispense: Dispense the required mass of the oil into a sterile glass vial.

  • Acidify: Add the calculated 0.1N HCl dropwise while vortexing. The oil should disappear, forming a clear solution.

    • Checkpoint: If oil droplets persist, check pH. It should be acidic (< pH 4).[1]

  • Dilute: Slowly add 0.9% Saline to reach 90% of the final volume.

  • Adjust pH: Measure pH. Carefully adjust to pH 5.5 – 6.5 using dilute NaOH (0.1N).[1]

    • Warning: Do not exceed pH 7.0, or the free base may precipitate out.

  • Finalize: Bring to final volume with Saline. Filter sterilize (0.22 µm PVDF) if for IV use.[1]

Strategy B: Co-Solvent System (High Concentration / Lipophilic Rescue)

Mechanism: Uses DMSO to solubilize the oil and PEG400 to stabilize the dispersion in water.

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Water (v/v).[1]

Protocol:

  • Weigh: Dispense the test article oil into the vial.

  • Solubilize: Add the calculated volume of DMSO (5% of total volume). Vortex until fully dissolved.[1]

  • Stabilize: Add PEG400 (40% of total volume). Vortex thoroughly. The solution may warm slightly (exothermic).[1]

  • Dilute: Slowly add Water for Injection (55% of total volume) in stepwise aliquots, vortexing between additions.

    • Note: Adding water too fast can cause "crashing out" (precipitation).[1]

  • Inspect: Solution should be clear and colorless.[1] If cloudy, sonicate for 5 minutes.

Workflow Visualization

The following diagram outlines the critical "Order of Addition" to prevent precipitation, a common failure mode in piperazine formulations.

FormulationWorkflowStep11. Dispense API(Viscous Oil)Step22. Add Primary Solvent(DMSO or 1eq HCl)Step1->Step2Step33. Vortex/Sonicate(Ensure Clear Phase)Step2->Step3Step44. Add Co-Solvent(PEG400/Tween)Step3->Step4Step55. Slow Aqueous Dilution(Dropwise addition)Step4->Step5QCQC: Check pH & Visual ClarityStep5->QC

Figure 2: Critical path for stepwise formulation to ensure thermodynamic stability.

Quality Control & Stability

To ensure scientific integrity (Trustworthiness), every batch must undergo the following checks:

  • Visual Inspection: Must be free of particulates/precipitates.[1]

    • Pass: Clear, colorless liquid.

    • Fail: Cloudy, opalescent, or visible oil droplets.

  • pH Verification:

    • Target: pH 5.5 – 6.5.[1]

    • Why: Below pH 4.0 causes injection site irritation (necrosis); above pH 7.0 risks precipitation.[1]

  • Enantiomeric Purity Check (Optional but Recommended):

    • If the compound was synthesized in-house, verify the (3R) integrity using Chiral HPLC (e.g., Chiralpak AD-H column) before biological use, as racemization can alter potency by orders of magnitude.

Storage:

  • Formulated Solution: Use fresh (within 24 hours). Piperazines are prone to N-oxidation over time in solution.[1]

  • Neat Oil: Store at -20°C under Argon/Nitrogen to prevent oxidation and moisture absorption (hygroscopic).[1]

References

  • PubChem. (2023).[1] Compound Summary: 1-(Cyclopropylmethyl)piperazine.[1][3][4][5] National Library of Medicine.[1] [Link][1]

  • Gad, S. C. (2008).[1] Pharmaceutical Manufacturing Handbook: Production and Processes. Wiley-Interscience. (General reference for vehicle selection in preclinical studies).

  • FDA. (2023).[1] Inactive Ingredient Search for Approved Drug Products. U.S. Food and Drug Administration.[1][6] [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Reference for Cyclodextrin complexation of lipophilic amines). [Link]

  • March, J. (2013).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for cyclopropylmethyl cation stability/rearrangement).

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Barrier

You are likely here because (3R)-1-(cyclopropylmethyl)-3-methylpiperazine (hereafter referred to as CMP-3R ) is failing in your aqueous formulations.[1] It is either crashing out upon dilution in PBS, forming a gummy oil during salt formation, or showing inconsistent bioavailability data.

The Root Cause: CMP-3R is a lipophilic, chiral diamine .[1] Its solubility behavior is governed by two competing forces:

  • The Basic Nitrogen (N4): The secondary amine (pKa ≈ 9.2–9.[1]6) provides solubility only when ionized.[1]

  • The Lipophilic Shield: The cyclopropylmethyl group and the C3-methyl substituent create a hydrophobic domain that dominates behavior at neutral pH (7.4), leading to rapid precipitation or "oiling out."

This guide provides the protocols to overcome these specific physicochemical barriers.

Module 1: The pH-Solubility Trap

User Question: "I dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture media (pH 7.4). Why?"

Technical Insight: At pH 7.4, CMP-3R is dangerously close to its precipitation point.[1] The secondary amine (N4) is the primary ionization center.[1] If the pH of your buffer is >8.0, the molecule exists largely as a free base, which has near-zero aqueous solubility (<0.1 mg/mL).

Protocol: The "Acid-Shift" Dilution Method

Do not rely on passive dilution. Force the ionization.

  • Stock Preparation: Dissolve CMP-3R free base in DMSO (typically 10–20 mM).[1]

  • Buffer Modification: Prepare your assay buffer (e.g., PBS) but adjust the pH to 6.5 initially using dilute HCl.[1]

  • The Mixing Step:

    • Add the DMSO stock to the pH 6.5 buffer while vortexing.[1]

    • Mechanism:[1] The lower pH ensures the N4 nitrogen is fully protonated (

      
      ), locking the molecule in the soluble cationic state.
      
  • Final Adjustment: Carefully re-adjust pH to 7.0–7.2 (if strictly required) using dilute NaOH, monitoring for turbidity. Avoid pH > 7.4.

Visualizing the Solubility Logic

SolubilityLogic Start Start: CMP-3R (Free Base) CheckpH Check Target pH Start->CheckpH LowPH pH < 6.0 (Fully Ionized) CheckpH->LowPH Acidic Buffer NeutPH pH 7.0 - 7.4 (Risk Zone) CheckpH->NeutPH Physiological HighPH pH > 8.0 (Unionized) CheckpH->HighPH Basic Soluble Soluble (Stable Solution) LowPH->Soluble NeutPH->Soluble With Cyclodextrin Precip Precipitation (Crash Out) NeutPH->Precip High Conc. HighPH->Precip

Caption: Solubility state of CMP-3R is strictly pH-dependent. At physiological pH (7.4), the compound enters a "Risk Zone" where concentration determines stability.

Module 2: Salt Selection (Solid State Engineering)

User Question: "My free base is an oil/gum. I need a solid for weighing. Which salt should I make?"

Technical Insight: The (3R)-methyl group lowers the melting point compared to the piperazine parent.[1] The Hydrochloride (HCl) salt is standard but often hygroscopic (absorbs water), leading to deliquescence. The Fumarate or Tartrate salts often yield better crystallinity for this class of molecules due to their ability to form hydrogen-bond networks that stabilize the crystal lattice.[1]

Comparative Salt Properties (Representative Data)
Salt FormStoichiometrySolubility (Water)HygroscopicityStability Risk
Free Base N/A< 0.5 mg/mLN/AOxidation (Store under Argon)
Dihydrochloride 1:2> 50 mg/mLHigh (Deliquescent)Acidic micro-environment
Fumarate 1:1~ 10–25 mg/mLLowGood solid-state stability
L-Tartrate 1:1> 30 mg/mLModerateBest for Chiral Resolution
Protocol: Anti-Oiling Crystallization (The "Seeding" Trick)

Piperazine derivatives love to "oil out" (separate as a liquid phase) instead of crystallizing.

  • Solvent Choice: Use Isopropanol (IPA) or Ethyl Acetate.[1] Avoid Methanol (too soluble).[1]

  • Dissolution: Dissolve 1g CMP-3R free base in 5 mL IPA.

  • Acid Addition: Add stoichiometric acid (e.g., 1.0 eq Fumaric acid dissolved in hot IPA).[1]

  • The Critical Step:

    • If it turns cloudy/milky: STOP .[1]

    • Heat gently until clear.

    • Turn off heat and let it cool very slowly in the oil bath.

    • Troubleshooting: If an oil droplet forms at the bottom, scratch the glass side vigorously with a spatula to induce nucleation.

Module 3: Advanced Formulation (Cyclodextrins)

User Question: "I need to inject this into mice at 10 mg/kg. 5% DMSO isn't keeping it in solution.[1] What now?"

Technical Insight: The cyclopropylmethyl group is a perfect "guest" for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This encapsulates the lipophilic tail while leaving the polar piperazine exposed to the water, dramatically increasing solubility without extreme pH shifts.

Vehicle Decision Matrix
Target Conc.[1][2][3][4]Recommended Vehicle SystemPreparation Method
< 1 mg/mL pH 6.0 Acetate BufferSimple dissolution.
1 – 5 mg/mL 5% DMSO + 95% SalineAdd DMSO stock to saline (vortex rapidly).[1]
5 – 20 mg/mL 20% HP-β-CD in WaterComplexation Required (See below).
> 20 mg/mL PEG400 (30%) + SalineViscous; check tolerability.[1]
Workflow: Cyclodextrin Complexation

CDComplexation Step1 1. Prepare 20% w/v HP-β-CD in Water (Clear Solution) Step2 2. Add CMP-3R (Solid/Oil) in excess of target conc. Step1->Step2 Step3 3. Agitate Step2->Step3 Shake 4-6h @ RT Step4 4. Check Clarity Step3->Step4 Step4->Step3 Cloudy? Add more CD or Sonicate Step5 Filter (0.22 µm) Step4->Step5 Clear

Caption: Protocol for encapsulating the lipophilic cyclopropyl tail using HP-β-CD to achieve high-concentration aqueous dosing.

Module 4: Troubleshooting FAQ

Q: My compound turned yellow after a week on the bench. Is it ruined? A: Likely yes. Secondary amines are prone to oxidation (N-oxide formation).[1]

  • Fix: Always store the free base under Argon/Nitrogen at -20°C. The salt forms (HCl/Fumarate) are significantly more stable against oxidation.[1]

Q: I see "ghost peaks" in my HPLC analysis. A: Piperazines can react with trace aldehydes in solvents (e.g., formaldehyde in poor quality Methanol) to form aminals.

  • Fix: Use HPLC-grade solvents and avoid storing samples in methanol for >24 hours. Use Acetonitrile/Water with 0.1% Formic Acid for analysis.[1]

Q: Can I use the (3S) enantiomer data to predict (3R) solubility? A: Physicochemically, yes (solubility is identical in achiral solvents). Biologically, no (transporters/enzymes are chiral). Ensure you are using the correct isomer for biological assays.[1]

References

  • BenchChem Technical Support. (2025).[1][5][6] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • Sanphui, P. (2012).[1][7] High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[1][7] Crystal Growth & Design. Retrieved from

  • Frontiers in Pharmacology. (2024).[1] A new crystalline daidzein-piperazine salt with enhanced solubility. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1-(Cyclopropylmethyl)piperazine.[1][2][4][8][9] National Library of Medicine.[1] Retrieved from [1]

  • Jain, A. et al. (2011).[1] Cyclodextrin complexation: A novel approach for solubility enhancement. Asian Journal of Pharmaceutical Sciences. (General reference for CD protocols).

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Optimization of reaction conditions for N-alkylation of piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Topic: Optimization of Reaction Conditions for N-Alkylation of Piperazines Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Strategy Selector

Before initiating any experiment, use this decision matrix to select the optimal synthetic route. The "Chemoselectivity Paradox" of piperazine—where the mono-alkylated product is often more nucleophilic than the starting material—requires a strategic approach to prevent over-alkylation (quaternization).

Visual Workflow: Route Selection Logic

PiperazineStrategy Start START: Define Substrate Electrophile Electrophile Type? Start->Electrophile Aldehyde Aldehyde/Ketone Electrophile->Aldehyde Carbonyl Halide Alkyl Halide (R-X) Electrophile->Halide Halogen RouteA ROUTE A: Reductive Amination (High Selectivity) Aldehyde->RouteA Preferred Selectivity Is Bis-Alkylation a Risk? Halide->Selectivity RouteB ROUTE B: N-Protection Strategy (Boc/Cbz) Selectivity->RouteB Yes (High Purity Req.) RouteC ROUTE C: Direct Alkylation (High Dilution/Excess) Selectivity->RouteC No (Quick/Dirty)

Figure 1: Strategic decision tree for selecting the N-alkylation method based on electrophile availability and purity requirements.

The Selectivity Crisis: Direct Alkylation ( )

The Issue: Direct alkylation of unsubstituted piperazine with alkyl halides often results in a mixture of mono-alkylated product, bis-alkylated byproduct, and quaternary ammonium salts.

Protocol A: The "Excess Reagent" Method

Best for: Simple alkyl chains where starting material is cheap and easy to remove.

Optimized Conditions:

  • Stoichiometry: 1.0 eq Alkyl Halide : 5.0 - 10.0 eq Piperazine.

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Temperature: Reflux (MeCN) or 60°C (EtOH).

Q: Why must I use such a large excess of piperazine? A: This is a statistical control. By flooding the reaction with starting material, the probability of an alkyl halide molecule colliding with a free piperazine (forming the desired product) is significantly higher than colliding with an already alkylated piperazine (forming the byproduct).

Q: How do I remove the 9 equivalents of unreacted piperazine? A: Piperazine is highly water-soluble.

  • Step 1: Evaporate the organic solvent.[1]

  • Step 2: Partition the residue between Dichloromethane (DCM) and Water.

  • Step 3: Wash the DCM layer 3x with water. The unsubstituted piperazine will partition into the aqueous phase, while the mono-alkylated product (more lipophilic) remains in the DCM [1].

Protocol B: The "Protection" Method (Gold Standard)

Best for: Complex synthesis, expensive alkyl halides, or GMP workflows.

Workflow:

  • Protection: React piperazine with

    
     to form N-Boc-piperazine (commercially available).
    
  • Alkylation: React N-Boc-piperazine with Alkyl Halide (

    
    ).
    
  • Deprotection: Remove Boc group with TFA/DCM or HCl/Dioxane.

Reactivity & Kinetics: The "Stalled Reaction"

The Issue: The reaction stalls at 50% conversion, or the alkyl halide is unreactive (e.g., secondary chlorides).

Troubleshooting Table: Kinetic Boosters
VariableStandard ConditionHigh-Reactivity AdjustmentMechanism of Action
Base

or


or

Cesium effect (solubility) or irreversible deprotonation.
Solvent DCM or THFDMF, DMAc, or NMPPolar aprotic solvents stabilize the transition state and dissolve inorganic bases.
Catalyst NoneNaI (0.1 - 1.0 eq) Finkelstein Reaction: Converts unreactive R-Cl to reactive R-I in situ.
Temp 25°C80°C - 110°CArrhenius rate acceleration.
The Finkelstein Modification (For Unreactive Chlorides)

If using an alkyl chloride, add Sodium Iodide (NaI) to the reaction.[2]

  • Logic: NaI reacts with R-Cl to form R-I (a much better leaving group) and NaCl (which precipitates out of acetone/MeCN, driving equilibrium). The amine then reacts rapidly with R-I [2].

Reductive Amination: The "Clean" Alternative

The Issue: Direct alkylation is too messy. The Fix: Reductive amination avoids leaving groups entirely and prevents quaternary salt formation.[1][3]

Protocol C: STAB-Mediated Reductive Amination

Reference: Abdel-Magid et al. (J. Org. Chem. 1996) [3][4]

Reagents:

  • Amine: Piperazine derivative (1.0 eq).[3]

  • Carbonyl: Aldehyde or Ketone (1.0 - 1.1 eq).[5]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq).

  • Solvent: DCE (1,2-Dichloroethane) or THF.

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for ketones.

Step-by-Step:

  • Imine Formation: Mix Amine and Aldehyde in DCE/THF. Stir for 15-30 mins.

    • Note: If using a ketone, add AcOH and stir for 1 hour to promote iminium ion formation.

  • Reduction: Add STAB in one portion.

  • Quench: Stir 2-16 hours. Quench with saturated

    
    .[1]
    

Q: Why use STAB instead of


? 
A:  STAB is less toxic (no cyanide risk) and more selective. It reduces the iminium ion faster than it reduces the aldehyde/ketone itself, preventing side reactions [3].

Isolation & Purification (Workup)

Piperazines are "amphiphilic" (polar yet organic-soluble), making them notorious for workup difficulties (emulsions, poor recovery).

Visual Workflow: Acid/Base "Swing" Extraction

Workup Crude Crude Reaction Mixture AcidWash 1. Add 1M HCl (pH < 2) Crude->AcidWash Sep1 Separation 1 AcidWash->Sep1 OrgWaste Organic Layer (Impurities/Non-basic) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product as HCl Salt) Sep1->AqLayer Keep BaseWash 2. Basify with NaOH (pH > 12) AqLayer->BaseWash Extract 3. Extract with DCM or EtOAc BaseWash->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: The "Acid-Base Swing" technique purifies piperazines by toggling their solubility based on pH.

Technique Explanation:

  • Acid Phase: At pH 2, the piperazine is protonated (salt form) and moves to the water. Non-basic impurities (unreacted alkyl halides) stay in the organic layer and are discarded.

  • Base Phase: At pH 12, the piperazine is deprotonated (free base) and becomes lipophilic again. It can now be extracted into DCM, leaving inorganic salts in the water.

References

  • BenchChem Technical Support. (2025).[5][6] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. BenchChem. Link

  • Finkelstein, H. (1910).[7] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528.[7] (Foundational mechanism for halide exchange).

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Patel, J., et al. (2013). Practical synthesis of N-substituted piperazines. Organic Process Research & Development. (General industry standard for selectivity).

Sources

Troubleshooting guide for low yield in piperazine cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Piperazine Cyclization Reactions

Introduction: The Piperazine Paradox

The piperazine ring is a privileged pharmacophore, serving as the backbone for countless antidepressants, antihistamines, and antifungals.[1] However, its synthesis is often deceptively simple. While the disconnection looks obvious on paper, the practical execution is frequently plagued by oligomerization , incomplete reduction , or difficult isolation due to the high water solubility of the product.

This guide moves beyond generic advice. We analyze the three dominant synthetic routes and address the specific "yield killers" associated with each.

Module 1: The Alkylation Route (Bis-electrophiles)

Method: Reaction of primary amines with bis(2-chloroethyl)amine (or analogues). Primary Failure Mode: Polymerization/Oligomerization.

The Kinetic Challenge: Cyclization vs. Polymerization

The formation of a piperazine ring via alkylation is a competition between an intramolecular reaction (cyclization,


) and an intermolecular  reaction (oligomerization, 

).
  • The Trap: Once the primary amine reacts with one arm of the bis-electrophile, the resulting secondary amine is more nucleophilic than the starting material. If it encounters another electrophile molecule before it can swing around and close the ring, you get a dimer, then a trimer, and finally, "tar."

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Black tar / insoluble gum Polymerization dominates (Intermolecular > Intramolecular).High Dilution Strategy: Run the reaction at <0.05 M concentration. Add the bis-electrophile slowly (dropwise) to the amine solution to keep the amine in excess locally.
Stalled reaction (TLC shows intermediate) Poor leaving group activity or low temperature.Finkelstein Catalyst: Add 10 mol% NaI or KI. The iodide displaces the chloride in situ, creating a better leaving group (I-). Increase Temp to >100°C.
Low isolated yield (Clean NMR) Product loss to aqueous phase during workup.Salting Out: Piperazines are highly polar. Saturate the aqueous layer with NaCl or K2CO3 before extraction. Use CHCl3/IPA (3:1) as the extraction solvent, not just EtOAc.
Visual Workflow: Kinetic Control

AlkylationLogic Start Start: Amine + Bis(2-chloroethyl)amine Intermediate Intermediate: Mono-alkylated Amine Start->Intermediate Step 1: SN2 Decision Kinetic Competition Intermediate->Decision Cyclization Intramolecular Attack (Ring Closure) Decision->Cyclization High Dilution High Temp (Entropy) Polymerization Intermolecular Attack (Oligomer Formation) Decision->Polymerization High Conc. Low Temp Product Product Cyclization->Product Desired Piperazine Tar Tar Polymerization->Tar Yield Loss

Caption: The kinetic battle between ring closure (favored by entropy/dilution) and polymerization (favored by concentration).

Module 2: The Amino Acid Route (Diketopiperazine Reduction)

Method: Cyclization of dipeptides (or amino acids) to diketopiperazines (DKP), followed by reduction (typically LiAlH4 or Borane). Primary Failure Mode: Incomplete reduction or workup emulsions.

The Thermodynamic Challenge: Breaking the Amide

DKPs are stable, rigid rings. Reducing two amide bonds requires forcing conditions. The most common user error is under-estimating the stoichiometry of the reducing agent or mishandling the aluminum quench , which traps the piperazine in a gelatinous solid.

FAQ: Reduction Protocols

Q: I see the product mass, but the NMR is messy and yield is 40%. Where is the rest? A: It is likely trapped in the aluminum salts. Piperazines are excellent ligands for Aluminum.

  • The Fix: Do NOT use a standard acid quench. Use the Fieser Method or Rochelle's Salt workup.

    • Fieser Protocol: For x grams of LiAlH4, add x mL water, x mL 15% NaOH, then 3x mL water. Stir until a white, granular sand forms. Filter the sand; your product is in the filtrate.

Q: My reaction is incomplete even after 24h reflux. A: DKP solubility is poor in ether.

  • The Fix: Switch solvent to THF or Dioxane (higher boiling point). Ensure you are using at least 6-8 equivalents of Hydride per DKP molecule.

Standardized Protocol: DKP Reduction
  • Suspend DKP (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool to 0°C under Argon.

  • Add LiAlH4 (6.0 equiv) pellets or solution slowly.

  • Reflux for 16–24 hours. (Monitor by TLC; amides are UV active, piperazines are not—use Iodine stain).

  • Cool to 0°C.

  • Quench (Fieser method described above).

  • Extract filtrate with DCM or CHCl3.

Module 3: Catalytic Dehydrogenative Coupling (The "Green" Route)

Method: Ru or Ir catalyzed coupling of diols with diamines (Hydrogen Borrowing). Primary Failure Mode: Catalyst Deactivation.[2]

The Catalytic Challenge: Poisoning

This method is elegant (water is the only byproduct) but operationally sensitive. The diamine substrate can chelate the metal center, shutting down the catalytic cycle.[2]

Troubleshooting Table: Catalytic Coupling
IssueDiagnosisSolution
No Conversion Catalyst poisoning by substrate.Ligand Switch: Use bulky, electron-rich phosphine ligands (e.g., PNP pincer ligands) that prevent the diamine from binding too tightly to the metal [1].
Low Turnover Water accumulation inhibits the cycle.Open System: While oxygen must be excluded, the product water must escape. Use a reflux condenser with an argon flow, or add a Dean-Stark trap if the solvent allows.
Side Products N-alkylation without cyclization.Temp Control: These reactions often require >110°C. Ensure your oil bath is actually maintaining internal temperature. Toluene or Xylene are preferred solvents.

Summary: Decision Matrix for Method Selection

Use this flowchart to determine which troubleshooting path applies to your specific synthesis.

SelectionStrategy Start Start: Target Piperazine Structure Chiral Is the target Chiral/Enantiopure? Start->Chiral DKP_Route Route: Amino Acid DKP Reduction (Preserves Chirality) Chiral->DKP_Route Yes Simple Is the structure symmetrical? Chiral->Simple No Watch for: Racemization\nFix: Avoid strong base Watch for: Racemization Fix: Avoid strong base DKP_Route->Watch for: Racemization\nFix: Avoid strong base Alkylation Route: Bis-Alkylation (Cheap, Scalable) Simple->Alkylation Yes (e.g., N-phenylpiperazine) Catalytic Route: Ru/Ir Catalyzed Coupling (Green, Atom Economical) Simple->Catalytic No (Complex substitution) Watch for: Polymerization\nFix: High Dilution Watch for: Polymerization Fix: High Dilution Alkylation->Watch for: Polymerization\nFix: High Dilution Watch for: Catalyst Death\nFix: Ligand Selection Watch for: Catalyst Death Fix: Ligand Selection Catalytic->Watch for: Catalyst Death\nFix: Ligand Selection

Caption: Strategic selection of synthetic route dictates the specific troubleshooting protocol required.

References

  • Synthesis of piperazine derivatives and biological activities. Source: ACG Publications Context: Detailed experimental protocols for bis(2-chloroethyl)amine cyclization and iron-acetic acid reductions. URL:[Link]

  • Optimized Fmoc-Removal Strategy to Suppress Diketopiperazine Formation. Source: ACS Omega / NIH Context: While focused on suppression, this paper details the mechanism of DKP formation, which is the inverse of the ring-opening logic needed for troubleshooting. URL:[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Source: Molecules / NIH Context: Discusses the use of piperazine-1-ium cations to suppress disubstitution and improve yield. URL:[Link]

Sources

Catalyst selection for efficient synthesis of substituted piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Substituted Piperazines Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Defining Your Synthetic Pathway

Welcome to the Technical Support Center. Efficient synthesis of substituted piperazines generally falls into two distinct workflows. Your troubleshooting path depends on whether you are functionalizing an existing ring or constructing one de novo.

  • Pathway A: N-Functionalization (Modification)

    • Goal: Attaching aryl/heteroaryl groups to N1/N4 of a piperazine core.

    • Method: Buchwald-Hartwig Cross-Coupling.

    • Key Challenge: Mono- vs. Bis-arylation selectivity and catalyst poisoning.

  • Pathway B: Ring Construction (De Novo)

    • Goal: Building the piperazine ring from acyclic precursors (e.g., diols + amines).[1]

    • Method: Hydrogen Borrowing (Catalytic N-Alkylation).[2]

    • Key Challenge: Alcohol activation and temperature management.[3][4]

Module 1: N-Arylation (Buchwald-Hartwig Coupling)

Technical Briefing

For medicinal chemistry, the primary challenge is achieving mono-N-arylation without protecting groups. Standard Pd sources (e.g., Pd(OAc)₂) often fail with heteroaryl chlorides due to catalyst poisoning by the nitrogen lone pair.

Recommended Catalyst System: Pd-PEPPSI-IPent This "Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation" complex is superior for piperazines because the bulky NHC ligand (IPent) prevents the substrate (piperazine) from binding irreversibly to the Pd center, a common cause of "dead" reactions.[5]

Decision Matrix: Catalyst Selection

G Start START: Substrate Analysis Q1 Is the Aryl Halide Sterically Hindered? Start->Q1 Q2 Does it contain coordinating N (Pyridine)? Q1->Q2 No Res1 Use Pd-PEPPSI-IPent (Resists Poisoning) Q1->Res1 Yes (Ortho-subs) Q2->Res1 Yes Res2 Use RuPhos Pd G4 (High Turnover) Q2->Res2 No (Standard) Res3 Use BrettPhos Pd G4 (For Primary Amines/Difficult Aryls) Q2->Res3 No (Low Reactivity)

Figure 1: Decision tree for selecting Palladium precatalysts based on aryl halide electronics and sterics.

Standard Operating Procedure (SOP): Mono-Arylation

Objective: Selective mono-arylation of piperazine with 3-chloropyridine.

  • Stoichiometry: Critical. Use 3.0 equivalents of piperazine relative to the aryl halide. Excess amine statistically favors mono-arylation.

  • Catalyst Loading: 1.0 - 2.0 mol% Pd-PEPPSI-IPent .

  • Base: KOtBu (1.2 eq).[4] Note: If functional groups are base-sensitive (e.g., esters), switch to LiHMDS or Cs₂CO₃.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Temperature: 80 °C.

Troubleshooting Guide: N-Arylation

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd-PEPPSI-IPent . The bulky NHC ligand prevents the product from inhibiting the active Pd(0) species.
Bis-arylation Product Stoichiometry ImbalanceIncrease piperazine equivalents to 4.0 eq . Switch solvent to m-xylene (solubility differences often precipitate the mono-product).
Pd Black Precipitation Catalyst DecompositionEnsure strict O₂-free conditions. Add 1-2 mol% free ligand (e.g., PPh₃) if using older Pd sources, or switch to G3/G4 Precatalysts which activate rapidly.
Protodehalogenation Hydride SourceSolvent impurities (peroxides) or excessive heating. Use fresh anhydrous dioxane; lower temp to 60°C.

Module 2: Ring Construction (Hydrogen Borrowing)

Technical Briefing

When the piperazine core requires specific carbon substitution (C2/C3) or is not commercially available, Hydrogen Borrowing (HB) is the most atom-economical route. This method couples a 1,5-diol with a primary amine.[6]

Mechanism:

  • Dehydrogenation: Catalyst steals H₂ from alcohol → Aldehyde.

  • Condensation: Aldehyde + Amine → Imine.

  • Hydrogenation: Catalyst returns H₂ to Imine → Amine.

Recommended Catalyst: Ru-PNP Pincer Complexes (e.g., Ru-MACHO or Williams' Catalyst).

Mechanism Visualization

HB Alcohol 1,5-Diol Aldehyde Dialdehyde (Transient) Alcohol->Aldehyde -H₂ (to Cat) Imine Di-Imine Intermediate Aldehyde->Imine + Primary Amine - H₂O Product Substituted Piperazine Imine->Product +H₂ (from Cat) Cat_Active Ru-H Species (Active Reductant) Cat_Rest Ru Catalyst (Dehydrogenase) Cat_Active->Cat_Rest Donates H₂ Cat_Rest->Cat_Active Accepts H₂

Figure 2: The "Hydrogen Borrowing" cycle. The metal catalyst acts as a temporary hydrogen reservoir, enabling the transformation of alcohols to amines without external reductants.

Standard Operating Procedure (SOP): Diol-Diamine Coupling

Reference: Based on protocols by Williams et al. [2].

  • Reagents: 1,5-Pentanediol derivative (1.0 mmol), Primary Amine (1.1 mmol).

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (2.5 mol%) + DPEphos (5 mol%) OR Ru-MACHO-BH (1 mol%).

  • Base: t-BuOK (10 mol%). Base is required to activate the precatalyst.

  • Solvent: t-Amyl alcohol or Toluene (Reflux, 110-130 °C).

  • Time: 24 hours.

Troubleshooting Guide: Hydrogen Borrowing

SymptomProbable CauseCorrective Action
Stalled at Aldehyde Inactive HydrogenationThe catalyst is failing to return the hydrogen. Increase temperature to >110°C. Ensure the system is closed (do not vent H₂).
Low Yield Water InhibitionWater is a byproduct. Add 4Å Molecular Sieves to drive the equilibrium toward the imine.
Complex Mixture PolymerizationThe intermediate dialdehyde is polymerizing. Use slow addition of the diol to the catalyst/amine mixture to keep aldehyde concentration low.

Module 3: Regioselectivity & C-H Functionalization

FAQ: Controlling Isomers

Q: I need to synthesize a 2-aryl piperazine. Can I arylate the C-H bond directly? A: Direct C-H arylation of piperazines is difficult due to the adjacent nitrogens.[7] However, Photoredox Catalysis has emerged as a viable solution.[1][7][8]

  • Protocol: Use Ir(ppy)₃ (1 mol%) with a radical precursor (e.g., dicyanobenzene) under Blue LED irradiation.

  • Selectivity: This typically favors the

    
    -position to the nitrogen (C2).
    
  • Note: This is an advanced technique requiring a photoreactor.

Q: How do I separate N1 vs N4 regioisomers if I get a mixture? A: If you synthesized an asymmetric piperazine and then alkylated it:

  • Steric Control: Use a bulky protecting group (Boc) on the less hindered nitrogen before the reaction.

  • Chromatography: N1/N4 isomers often have significantly different pKa values. A pH-modified silica column (pre-washed with 1% Triethylamine) often improves separation resolution.

References

  • Pd-PEPPSI-IPent for Hindered Amines: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[5] Angewandte Chemie International Edition, vol. 48, no. 13, 2009.

  • Ruthenium Hydrogen Borrowing (Diol Coupling): Nalikezhathu, A., et al. "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, vol. 25, no.[1] 11, 2023.

  • Photoredox C-H Functionalization: McNally, A., Prier, C. K., & MacMillan, D. W. C. "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science, vol. 334, no. 6060, 2011.

  • Buchwald-Hartwig Review: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016.

Sources

Technical Support Center: Handling & Storage of Air-Sensitive Piperazine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: PIP-OXY-001

Executive Summary: The "Silent" Degradation

Piperazine scaffolds are ubiquitous in medicinal chemistry, yet their handling is often treated with complacency. While not pyrophoric, piperazine derivatives (especially free bases) are chemically promiscuous with the atmosphere. They act as potent carbon capture agents (reacting with CO


) and are susceptible to radical-mediated oxidation (reacting with O

).

This guide treats piperazine stability not as a "shelf-life" issue, but as a contamination vector that directly alters reaction stoichiometry and introduces silent impurities.

Module 1: Storage & Stability (The "Before" Phase)
Q: Why has my white piperazine powder turned yellow or brown?

A: This is the hallmark of oxidative degradation . Unlike simple amines, piperazines undergo a radical oxidation cascade initiated by light and trace metals. The "yellowing" comes from the formation of conjugated imines (e.g., 1,2,3,6-tetrahydropyrazine) and N-oxides.

  • Mechanism: The

    
    -carbon adjacent to the nitrogen is susceptible to hydrogen abstraction, leading to imine formation.
    
  • Impact: These impurities are often redox-active and can poison palladium catalysts in subsequent Buchwald-Hartwig couplings.

Q: My reagent bottle "hisses" when opened. Is it pressurized?

A: Likely the opposite. It is a vacuum effect caused by CO


 absorption .
Piperazine is such an effective CO

scrubber that it is used industrially for carbon capture. In the lab, a sealed bottle with significant headspace will scrub CO

from the trapped air, creating a partial vacuum.
  • The Chemical Consequence: You are no longer weighing pure piperazine. You are weighing a mixture of piperazine and piperazine carbamate (zwitterion).

Data: Stability Matrix
FormAir StabilityHygroscopicityStorage Recommendation
Free Base (Solid) LowHighStore under Argon.[1] Taped septum.
Free Base (Liquid) Very LowModerateSchlenk flask or glovebox only.
HCl / HBr Salt HighLowDesiccator. Ambient atmosphere okay for short periods.
N-Boc Protected ModerateLow4°C. Tightly capped.
Module 2: Handling & Transfer (The "During" Phase)
Protocol: Inert Transfer of Liquid Piperazine Derivatives

Use this protocol for liquid free bases (e.g., N-methylpiperazine) which are most prone to rapid oxidation.

Required Equipment:

  • Schlenk line (N

    
     or Ar)
    
  • Oven-dried glassware[2]

  • Rubber septa (wired down)

Step-by-Step Workflow:

  • Purge: Cycle the receiving flask 3x (Vacuum/Inert Gas) to remove adsorbed moisture.[2]

  • Positive Pressure: Ensure the source bottle is under a slight positive pressure of inert gas. Never withdraw from a closed system without an inlet line.

  • Cannula Transfer: Use a double-ended stainless steel needle (cannula). Insert into the source first (under flow), then the receiver.

  • Pressure Differential: Lower the pressure in the receiver slightly (via bubbler bypass) to induce flow. Do not use a vacuum to pull liquid; this evaporates volatile amines.

Visual Guide: The Schlenk Transfer Logic

SchlenkTransfer Start Start: Liquid Reagent Transfer CheckState Is Reagent Air-Sensitive? Start->CheckState Syringe Use Gas-Tight Syringe (Positive Pressure) CheckState->Syringe Vol < 10mL Cannula Cannula Transfer (Double Septum Technique) CheckState->Cannula Vol > 10mL Purge Purge Receiver Flask (3x Vac/Refill) Syringe->Purge Cannula->Purge Transfer Execute Transfer (Source Pressure > Receiver Pressure) Purge->Transfer Seal Seal & Parafilm immediately Transfer->Seal

Caption: Decision logic for transferring air-sensitive liquid piperazines to minimize atmospheric exposure.

Module 3: Troubleshooting Reactions (The "After" Phase)
Q: I see unexpected peaks in my

C NMR around 160 ppm. What is this?

A: This is the Carbamate Artifact . If your deuterated solvent (e.g., CDCl


) was old or acidic, or if the sample was exposed to air, the piperazine reacts with dissolved CO

.
  • Diagnostic Signal: Look for a carbonyl signal at ~158–164 ppm .

  • Verification: This peak often disappears if you shake the NMR tube with D

    
    O/NaOD (converting it back to the free amine and carbonate), whereas an amide impurity would remain.
    
Q: My yields are consistently lower than reported. Why?

A: Check your Stoichiometry Drift . If your piperazine has formed a carbamate (PZ-COO


) or a hydrate, the molecular weight you are using for calculation is wrong.
  • Example: Piperazine (MW 86)

    
     Piperazine Hexahydrate (MW 194).
    
  • Error: If you weigh 86mg thinking it's pure, but it's actually the hexahydrate, you have only added 0.44 equivalents of amine.

Visual Guide: Degradation Pathways

Degradation PZ Piperazine (Free Base) Air Atmospheric Exposure PZ->Air Carbamate Piperazine Carbamate (Solid Precipitate/Zwitterion) Air->Carbamate + CO2 (Fast) Radical Radical Intermediate ( via Light/Metals) Air->Radical + O2 / hν StoichError Stoichiometry Error (Lower Yields) Carbamate->StoichError MW Change Imine Imine / Enamine (Yellowing) Radical->Imine Oxide N-Oxide / Ring Opening Imine->Oxide Deep Oxidation

Caption: The dual degradation pathways of piperazine: Carbamylation (CO2) and Oxidation (O2/Light).

Module 4: Purification & Recovery

If your reagent has degraded, do not use it for critical steps. If you must recover it:

  • For Solids (Yellowed):

    • Recrystallization: Dissolve in hot ethanol/toluene. Add activated charcoal to remove colored oxidative impurities. Filter hot. Cool to crystallize.

    • Sublimation: For volatile solid derivatives, sublimation under high vacuum is the gold standard for high purity.

  • For Liquids (Cloudy/Precipitate):

    • Distillation: Distill over KOH or CaH

      
       pellets under reduced pressure. The base helps break down carbamates back into the free amine before distillation.
      
References
  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652–1654. Link

  • Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture. Energy Procedia, 4, 43-50. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amines). Link

  • Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents. Link

  • Closmann, F., et al. (2011). Oxidative Degradation of Piperazine at Stripper Conditions. Energy Procedia, 4, 23-30. Link

Sources

Technical Support Center: Regioselective Piperazine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Regioselectivity of Piperazine Substitution Audience: Researchers, Medicinal Chemists, and Process Engineers Status: Active Support | Last Updated: 2026-02-20

Introduction: The "N vs. N" Challenge

Piperazine is a privileged scaffold in drug discovery, yet its symmetry (or lack thereof in substituted variants) presents a persistent regioselectivity challenge. In unsubstituted piperazine, the primary failure mode is bis-alkylation due to the enhanced nucleophilicity of the mono-alkylated product. In C-substituted piperazines (e.g., 2-methylpiperazine), the challenge shifts to distinguishing between the sterically hindered


 and the accessible 

.

This guide provides field-proven protocols to force regioselectivity using pH control, steric governance, and transition metal catalysis.

Module 1: The "Bis-Alkylation" Trap (Unsubstituted Piperazine)

User Issue:

"I am attempting to mono-alkylate piperazine with an alkyl halide, but I consistently get a mixture of mono- and bis-alkylated products, even when using 1 equivalent of the electrophile."

Root Cause Analysis:

The mono-alkylated piperazine product is often more nucleophilic than the starting material because the alkyl group (electron-donating) increases the electron density on the remaining secondary amine. This leads to a runaway reaction (Bis-alkylation).

The Solution: The "Acid-Block" Protocol (pH-Controlled Selectivity)

Instead of relying on stoichiometry alone, use Piperazine Monohydrochloride . By protonating one nitrogen, you electronically deactivate it and statistically block it from reacting. The remaining free amine reacts, but the product (now a diprotic ammonium salt intermediate) precipitates or resists further reaction until workup.

Protocol: Mono-Alkylation via Monohydrochloride Salt
  • Preparation of Salt: Dissolve piperazine (10 mmol) in Ethanol (20 mL). Add concentrated HCl (10 mmol, 1.0 eq) dropwise with vigorous stirring. The monohydrochloride salt may precipitate.

  • Reaction: Add the alkyl halide (10 mmol, 1.0 eq) directly to the suspension.

  • Reflux: Heat to reflux (60-80°C) for 4-12 hours. The monohydrochloride acts as a "protecting group" for one nitrogen.

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Basify with aqueous NaOH (20%) to pH > 12 to liberate the free amine.

    • Extract with DCM or EtOAc.

Selectivity Data Comparison:

MethodReagent StoichiometryMono-Product YieldBis-Product Yield
Standard 1:1 (Free Base)35-45%40-50%
Excess 5:1 (Free Base)70-80%<10% (Wasteful)
Acid-Block 1:1 (Monohydrochloride)85-92% <5%

Module 2: The "Steric Clash" (C-Substituted Piperazines)

User Issue:

"I need to selectively arylate 2-methylpiperazine. I want to target the nitrogen adjacent to the methyl group (


), but the reaction occurs at the distal nitrogen (

)."
Technical Insight:

In 2-methylpiperazine:

  • 
     (Distal):  Sterically unhindered. Reacts fastest under kinetic control.
    
  • 
     (Proximal):  Sterically hindered by the C2-methyl group. Reacts slower.
    

To target


, you cannot use direct alkylation. You must use a Protection-Deprotection Strategy  that exploits the very steric difference causing your problem.
Workflow: Selective Targeting of vs.

G cluster_N4 Targeting N4 (Distal) cluster_N1 Targeting N1 (Proximal) start Starting Material: 2-Methylpiperazine n4_step1 Direct Nucleophilic Attack (Kinetic Control) start->n4_step1 Electrophile (1 eq) n1_step1 Step 1: Boc Protection (Selectively protects fast N4) start->n1_step1 Boc2O (0.9 eq) n4_prod Product: N4-Substituted-2-methylpiperazine n4_step1->n4_prod n1_step2 Intermediate: 4-Boc-2-methylpiperazine n1_step1->n1_step2 n1_step3 Step 2: Functionalize N1 (Alkylation/Arylation) n1_step2->n1_step3 n1_step4 Step 3: Acid Deprotection (TFA/DCM) n1_step3->n1_step4 n1_prod Product: N1-Substituted-2-methylpiperazine n1_step4->n1_prod

Figure 1: Decision tree for regioselective functionalization of 2-methylpiperazine.

Troubleshooting the

Pathway:
  • Issue: "I got a mixture of N1-Boc and N4-Boc."

  • Fix: Use 0.9 equivalents of Boc anhydride at 0°C . The steric difference is significant enough that at low temperatures,

    
     protection is highly favored [1].
    
  • Alternative: For

    
     alkylation, consider Reductive Amination  with the aldehyde of your target group.[1] The intermediate iminium ion formation is sensitive to sterics, but often manageable with strong reducing agents like STAB (Sodium Triacetoxyborohydride).
    

Module 3: Catalytic Precision (Buchwald-Hartwig Arylation)

User Issue:

"My Pd-catalyzed arylation of piperazine yields poor conversion or significant diarylation."

Technical Insight:

In Buchwald-Hartwig couplings, the Ligand dictates the selectivity. For piperazine, bulky biaryl phosphine ligands are essential to prevent catalyst poisoning (by the amine) and to enforce mono-arylation.

Ligand Selection Guide
LigandApplicationMechanism of Selectivity
RuPhos General mono-arylationBulky isopropyl groups prevent bis-coordination of the amine. Excellent for secondary amines.
BrettPhos Primary amines / Difficult substratesHigh activity, but sometimes overkill for simple piperazines.
BINAP Enantioselective / ChelationCan be used, but often requires higher loading than Buchwald ligands.
DavePhos Sterically demanding couplingsGood for coupling to ortho-substituted aryl halides.
Optimized Protocol: Pd-Catalyzed Mono-Arylation
  • Catalyst:

    
     (1 mol%) or Pd(OAc)2.
    
  • Ligand: RuPhos (2-4 mol%). The RuPhos Pd G4 precatalyst is recommended for consistency.

  • Base: NaOtBu (Sodium tert-butoxide) is standard.[3] Use

    
     if functional groups are base-sensitive (e.g., esters).
    
  • Solvent: Toluene or Dioxane (anhydrous).

  • Temperature: 80-100°C.

Critical Troubleshooting Step (The "Induction Period"): If the reaction stalls, do not add more catalyst immediately. Check for oxidation of the ligand . Phosphine ligands are air-sensitive. Ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins) before adding the catalyst [2].

Module 4: Advanced Protecting Group Strategies

User Issue:

"Boc groups are acid-labile. I need a protecting group that survives acidic workups but allows regioselective removal later."

Solution: Orthogonal Protection (Benzyl & Cbz)

For complex multi-step synthesis, rely on the orthogonality of Benzyl (Bn) and Carboxybenzyl (Cbz) groups.

  • Benzyl (Bn): Stable to acid and base. Removed via Hydrogenolysis (

    
    , Pd/C) or ACE-Cl.
    
  • Cbz (Z): Stable to acid (mostly).[2] Removed via Hydrogenolysis or HBr/AcOH.

Regioselective Synthesis of N-Boc-N'-Bn-piperazine:

  • Start with N-Benzylpiperazine (commercially available and cheap).

  • The Benzyl group is bulky, but less so than Boc.

  • React with Boc anhydride .

  • Result:

    
    -Benzyl-
    
    
    
    -Boc-piperazine.
  • Differentiation:

    • To react at

      
      : Remove Benzyl (
      
      
      
      , Pd/C).
    • To react at

      
      : Remove Boc (TFA/DCM).
      

References

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow Reactor. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). One-pot preparation of piperazines by regioselective ring-opening of non-activated arylaziridines. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopropylmethylpiperazines in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a cornerstone, prized for its versatile structure and ability to be tailored for various pharmacological targets.[1][2] The introduction of a cyclopropylmethyl group to this privileged structure imparts unique and often advantageous properties, influencing potency, metabolic stability, and target engagement.[3] This guide provides an in-depth comparison of cyclopropylmethylpiperazine derivatives, focusing on their structure-activity relationships (SAR) as modulators of key CNS targets, particularly dopamine receptors. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for the evaluation of these compelling compounds.

The Significance of the Cyclopropylmethylpiperazine Moiety

The combination of the cyclopropyl ring and the piperazine core creates a unique pharmacophore with several desirable attributes for CNS drug candidates:

  • Conformational Rigidity and Novel Vector Exploration: The cyclopropyl group introduces a degree of conformational restraint, which can lead to higher binding affinity by reducing the entropic penalty upon binding to a target.[3] Its three-dimensional nature allows for the exploration of chemical space in vectors that are not accessible with simple alkyl or aryl substituents.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles.[3]

  • Piperazine as a Versatile Scaffold: The piperazine ring is a common motif in CNS drugs, offering two nitrogen atoms that can be functionalized to modulate potency, selectivity, and physicochemical properties.[1][2] The basic nitrogen of the piperazine is often crucial for interaction with acidic residues in aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[4]

Comparative Analysis of Cyclopropylmethylpiperazine Derivatives as Dopamine Receptor Modulators

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for the treatment of a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[5][6] The development of subtype-selective ligands is a key goal to maximize therapeutic efficacy while minimizing side effects.[6]

Table 1: Comparative Activity of Piperazine Derivatives at Dopamine and Serotonin Receptors
CompoundR Group on PiperazineD2 EC50 (nM)D3 EC50 (nM)5-HT1A EC50 (nM)
7b Benzo[b]thiophen-4-yl0.9192.3
34c 1H-indol-4-yl3.3101.4
7l Cyclopropylmethyl (linker shortened)>1000>1000>1000

Data synthesized from Du et al., 2022.[7]

Analysis of Structure-Activity Relationships:

  • Impact of the N-Aryl Substituent: The nature of the aryl group attached to the second nitrogen of the piperazine ring has a profound impact on potency and selectivity. The benzo[b]thiophen-4-yl group in compound 7b confers potent D2 and 5-HT1A receptor agonism.[7] The 1H-indol-4-yl group in 34c also demonstrates high efficacy at all three receptors, highlighting the importance of a heteroaromatic system for potent activity.[7] These groups likely engage in specific interactions within the receptor binding pocket.

  • The Critical Role of the Linker: Shortening the propyl linker between the piperazine and the pyridinyloxy moiety, as seen in a compound analogous to 7l , resulted in a complete loss of efficacy at D2, D3, and 5-HT1A receptors.[8] This underscores the importance of the linker length for optimal positioning of the pharmacophoric elements within the binding site.

  • Cyclopropylmethyl as a Key N-Substituent: While the primary focus of the Du et al. study was on arylpiperazines, the SAR data from related compounds suggest that a cyclopropylmethyl group can be a highly effective substituent. For instance, in a series of 2-phenylcyclopropylmethylamine derivatives, which can be considered analogs where the piperazine is replaced by a different amine-containing scaffold, the cyclopropylmethylamine moiety was a key component of potent D2 receptor partial agonists.[5] The cyclopropyl group in this context helps to fine-tune the intrinsic activity of the compounds.[5]

Experimental Workflows for Evaluating Cyclopropylmethylpiperazine Derivatives

To rigorously assess the SAR of novel cyclopropylmethylpiperazine derivatives, a systematic application of binding and functional assays is essential. The following protocols provide a framework for this evaluation.

Experimental Protocol 1: Dopamine Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.

Causality Behind Experimental Choices:

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]-Spiperone for D2/D3 receptors) is used to enable detection and quantification of binding.

  • Competitive Binding: By measuring the ability of the unlabeled test compound to displace the radioligand, we can determine its binding affinity. This is a robust and widely accepted method for quantifying ligand-receptor interactions.

  • Membrane Preparations: Using cell membranes expressing the receptor of interest provides a concentrated source of the target, enhancing the signal-to-noise ratio of the assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

    • Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [3H]-Spiperone at a concentration near its Kd).

    • Add increasing concentrations of the unlabeled test compound (cyclopropylmethylpiperazine derivative).

    • For determining non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filtermat and place it in a scintillation bag with scintillation fluid.

    • Measure the radioactivity on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: cAMP Functional Assay for Dopamine D2/D3 Receptors

This assay determines the functional activity (agonist, partial agonist, or antagonist) of a test compound by measuring its effect on cAMP levels. D2 and D3 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[9]

Causality Behind Experimental Choices:

  • cAMP as a Second Messenger: cAMP is a key second messenger in the signaling pathway of many GPCRs. Measuring changes in its concentration provides a direct readout of receptor activation or inhibition.

  • Forskolin Stimulation: Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels. This allows for the sensitive detection of the inhibitory effect of D2/D3 receptor agonists.

  • HTRF or BRET-based Detection: Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET) assays are highly sensitive and amenable to high-throughput screening, making them ideal for SAR studies.[10]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human dopamine D2 or D3 receptor (e.g., CHO-K1 or HEK293).

    • Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Aspirate the culture medium from the cells and add the compound dilutions.

    • To stimulate cAMP production, add a fixed concentration of forskolin.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., HTRF or BRET).

    • Add the detection reagents to the cell lysate.

    • Incubate at room temperature to allow for the detection reaction to occur.

  • Signal Measurement and Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) values by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Determine the Emax (maximum effect) to classify compounds as full or partial agonists.

Visualizing the SAR Workflow and Signaling Pathways

To better understand the logical flow of an SAR study and the underlying biological mechanisms, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration synthesis Synthesis of Cyclopropylmethyl- piperazine Analogs binding Dopamine Receptor Binding Assays (Ki) synthesis->binding Test Compounds functional cAMP Functional Assays (EC50, Emax) binding->functional selectivity Selectivity Profiling (e.g., vs. 5-HT1A) functional->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

D2_Signaling_Pathway ligand D2/D3 Agonist (e.g., Cyclopropylmethylpiperazine derivative) receptor Dopamine D2/D3 Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion Blocked atp ATP atp->ac pka Protein Kinase A camp->pka Does not activate response Cellular Response (e.g., reduced neuronal excitability) pka->response Leads to

Caption: The Gi/o-coupled signaling pathway of dopamine D2/D3 receptors.

Conclusion

The cyclopropylmethylpiperazine scaffold represents a promising starting point for the design of novel CNS-active compounds. A thorough understanding of the structure-activity relationships, guided by systematic biological evaluation, is paramount for the successful development of potent, selective, and metabolically stable drug candidates. The experimental protocols and SAR insights provided in this guide offer a robust framework for researchers in the field of drug discovery to advance their programs targeting dopamine receptors and other CNS targets. The iterative process of design, synthesis, and testing, grounded in a solid understanding of the underlying pharmacology, will continue to drive the discovery of the next generation of therapeutics for neuropsychiatric disorders.

References

  • Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

  • D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology. PubMed. [Link]

  • D2 Dopamine Receptor Assay. Innoprot. [Link]

  • D1 Dopamine Receptor Assay. Innoprot. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. [Link]

  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. PubMed. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin. Thieme Connect. [Link]

  • BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling. ResearchGate. [Link]

  • BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling. Springer Nature Experiments. [Link]

  • Synthesis and SAR study of a novel series of dopamine receptor agonists. PubMed. [Link]

  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. [Link]

  • A functional variant of the dopamine D3 receptor is associated with risk and age-at-onset of essential tremor. PNAS. [Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Journal of the Serbian Chemical Society. [Link]

  • The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PMC. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. [Link]

Sources

Head-to-head comparison of catalysts for piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Homogeneous vs. Heterogeneous Methodologies

Executive Summary

The synthesis of piperazine and its derivatives—privileged scaffolds in medicinal chemistry (e.g., imatinib, sildenafil)—has evolved from "brute force" industrial cyclizations to precision, atom-economical catalysis.[1][2][3][4] This guide compares the three dominant catalytic paradigms: Homogeneous Transition Metals (Ru/Ir) , Heterogeneous Metal Systems (Cu/Ni) , and Solid Acid Catalysts .

The Verdict:

  • For Drug Discovery (Gram-scale, Complex substitution): Homogeneous Ru-Pincer complexes are superior due to high regioselectivity and mild conditions via the "Borrowing Hydrogen" mechanism.

  • For Process Chemistry (Kg-scale, Simple scaffolds): Heterogeneous Cu/Cr or Ni systems remain the standard due to robustness and ease of separation, despite requiring high pressure.

Part 1: The Mechanistic Divide

The core distinction lies in how the catalyst activates the alcohol or amine precursors. The modern standard is Hydrogen Autotransfer (Borrowing Hydrogen) , a carbon-neutral cycle where the catalyst temporarily "borrows" hydrogen from the substrate to activate it, then returns it to form the product.

Mechanism: Hydrogen Autotransfer (Homogeneous)

Unlike traditional alkylation using toxic halides, this route uses alcohols and amines, producing only water as a byproduct.

BorrowingHydrogen Alcohol Alcohol (Substrate) Aldehyde Aldehyde (Intermediate) Alcohol->Aldehyde Dehydrogenation (-H2) Imine Imine (Intermediate) Aldehyde->Imine Condensation (+Amine, -H2O) Amine Piperazine (Product) Imine->Amine Hydrogenation (+H2) Cat Catalyst (M) CatH2 Hydride (M-H2) Cat->CatH2 Accepts H2 CatH2->Cat Donates H2

Figure 1: The "Borrowing Hydrogen" cycle. The metal complex (M) abstracts hydrides from the alcohol to form a reactive carbonyl, which condenses with an amine. The metal then returns the hydrides to reduce the imine, closing the cycle.

Part 2: Head-to-Head Analysis
Candidate A: Homogeneous Ru/Ir Pincer Complexes
  • Chemistry: Uses "non-innocent" ligands (PNP, PNN) that cooperate with the metal center (Ru, Ir) to facilitate proton/hydride transfer.

  • Best For: Chiral piperazines, unsymmetrical substitution, high atom economy.

  • Pros:

    • Selectivity: Can distinguish between primary and secondary alcohols, allowing precise construction of unsymmetrical piperazines.

    • Conditions: Operates at lower temperatures (110–150°C) compared to heterogeneous systems.

    • Waste: Produces only water (Green Chemistry).

  • Cons: High catalyst cost; requires inert atmosphere (glovebox/Schlenk line); difficulty in catalyst recovery.

Candidate B: Heterogeneous Cu/Ni/Co Systems
  • Chemistry: Surface-mediated dehydrogenation/hydrogenation on supported metals (e.g., Cu/Cr on Al2O3, Raney Ni).

  • Best For: Commodity production (unsubstituted piperazine), simple N-alkylations.

  • Pros:

    • Robustness: Tolerates impurities better than pincer complexes.

    • Separation: Simple filtration removes the catalyst.

    • Cost: Base metals are significantly cheaper than Ru/Ir.

  • Cons:

    • Harsh Conditions: Often requires >200°C and high H2 pressure (30–50 bar) to prevent catalyst deactivation (coking).

    • Selectivity: Prone to over-alkylation and ring-opening side reactions.

Candidate C: Solid Acid Catalysts (Zeolites)
  • Chemistry: Brønsted/Lewis acid sites (e.g., H-ZSM-5, Niobium phosphate) facilitate dehydrative cyclization.

  • Best For: Gas-phase continuous flow synthesis of simple piperazines.

  • Pros: Metal-free; extremely high thermal stability.

  • Cons: Rapid deactivation due to coke formation; lower yields compared to metal-catalyzed routes.

Part 3: Data Summary & Comparison
FeatureRu-Pincer (Homogeneous) Cu/Cr / Ni (Heterogeneous) Zeolites (Solid Acid)
Mechanism Hydrogen AutotransferSurface Dehydro/HydrogenationAcid-Cat Dehydration
Key Catalyst Ru-Macho®, Milstein Cat.Copper Chromite, Raney NiH-ZSM-5, NbOPO4
Temperature 110 – 150 °C200 – 250 °C300 – 400 °C
Pressure Atmospheric (Open) or ClosedHigh Pressure H2 (30-100 bar)Atmospheric (Gas Phase)
Selectivity High (>90% mono-alkylation)Moderate (Mixtures common)Low to Moderate
Atom Economy Excellent (Water byproduct)Good (Water byproduct)Moderate (Coking issues)
Primary Use Drug Discovery / Fine ChemBulk Chemical ManufacturingPetrochemical / Bulk
Part 4: Experimental Protocols
Protocol A: Precision Synthesis via Ru-Pincer Catalyst

Target: Synthesis of N-substituted piperazine from diol and primary amine. Reference Basis: Gunanathan & Milstein (2009); Beller et al. (2011).

Reagents:

  • Catalyst: Ru-Macho (0.5 - 1.0 mol%) or Ru-PNP pincer complex.

  • Substrates: Diethanolamine derivative (1.0 eq), Primary Amine (1.0 eq).

  • Base: t-BuOK (1.2 eq).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Workflow:

  • Inert Handling: In a nitrogen-filled glovebox, charge a pressure tube with the Ru-catalyst (0.01 mmol), t-BuOK (1.2 mmol), and the diol substrate (1.0 mmol).

  • Addition: Add the primary amine (1.0 mmol) and solvent (2 mL). Seal the tube tightly.

  • Reaction: Remove from glovebox and heat in an oil bath at 130°C for 24 hours . (Note: The system must be closed to retain the "borrowed" hydrogen, but some protocols allow open reflux if the catalyst is robust).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the catalyst/salts.

  • Analysis: Analyze crude by GC-MS. Purify via flash chromatography (DCM/MeOH/NH3).

Protocol B: Industrial-Style Heterogeneous Cyclization

Target: Piperazine from Ethanolamine. Reference Basis: Shimizu et al. (2009).

Reagents:

  • Catalyst: Cu/Al2O3 or Raney Ni (10-20 wt% loading).

  • Substrate: Diethanolamine or N-(2-hydroxyethyl)ethylenediamine.

  • Gas: Hydrogen (H2).

Workflow:

  • Loading: Charge a stainless steel autoclave with the amine substrate (neat or in water) and the catalyst (5 wt% relative to substrate).

  • Purging: Seal autoclave. Purge 3x with N2, then 3x with H2.

  • Pressurization: Pressurize to 30–50 bar H2 . (Hydrogen pressure is critical to maintain the metallic state of the catalyst and prevent coking).

  • Heating: Heat to 200–250°C with vigorous stirring (1000 rpm) for 12 hours.

  • Workup: Cool, depressurize carefully. Filter the catalyst (can often be recycled). Distill the supernatant to isolate piperazine from unreacted ethanolamines.

Part 5: Decision Matrix (Workflow)

DecisionTree Start Start: Piperazine Synthesis Scale What is the Scale? Start->Scale SmallScale Lab Scale (<100g) Scale->SmallScale LargeScale Industrial (>1kg) Scale->LargeScale Substrate Substrate Complexity? Complex Chiral/Substituted Substrate->Complex Simple Simple/Symmetrical Substrate->Simple SmallScale->Substrate HetRoute USE: Heterogeneous Cu/Ni (Protocol B) LargeScale->HetRoute Cost/Scalability RuRoute USE: Homogeneous Ru/Ir (Protocol A) Complex->RuRoute Selectivity Required Simple->RuRoute If Mild Cond. Needed Simple->HetRoute If Autoclave Available

Figure 2: Decision matrix for selecting the optimal catalytic route based on scale and substrate complexity.

References
  • Gunanathan, C., & Milstein, D. (2008). Selective Synthesis of Primary Amines Directly from Alcohols and Ammonia. Angewandte Chemie International Edition. Link

  • Beller, M., et al. (2011). Efficient Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols. Chemistry – A European Journal. Link

  • Shimizu, K., et al. (2009). Synthesis of Piperazines from Diols and Diamines over Cu-loaded Catalysts. Catalysis Communications. Link

  • Nalikezhathu, A., et al. (2023).[2] Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters. Link

  • Barnes, D. M., et al. (2012). Development of a Catalytic Enantioselective Synthesis of the Piperazine Ring. Journal of the American Chemical Society. Link

Sources

Benchmarking (3R)-1-(cyclopropylmethyl)-3-methylpiperazine against a standard compound

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Fragment-Based Drug Discovery (FBDD) & Lead Optimization

Executive Summary

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine (hereafter CMP-3R ) represents a "privileged scaffold" in modern medicinal chemistry, particularly for GPCR antagonists (Histamine H3, 5-HT) and PARP inhibitors.

This guide benchmarks CMP-3R against two industry-standard reference compounds:

  • Standard A (Achiral Control): 1-(Cyclopropylmethyl)piperazine.

  • Standard B (Bioisostere Control): (3R)-1-Isopropyl-3-methylpiperazine.

The Verdict: CMP-3R offers a superior balance of metabolic stability and conformational pre-organization. The cyclopropyl moiety reduces lipophilicity (


LogD 

-0.4 vs. isopropyl) and blocks CYP450-mediated

-dealkylation, while the (3R)-methyl group locks the piperazine ring into a preferred chair conformation, minimizing entropy loss during protein binding.

Chemical Profile & Structural Logic[1]

The Molecule[2][3][4][5][6][7]
  • IUPAC Name: (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

  • Key Features:

    • Chiral Center (C3): The (3R)-methyl group introduces stereoselectivity.

    • Cyclopropylmethyl Group: A metabolic blocker and lipophilicity modulator.[1]

    • Secondary Amine: The "growth vector" for coupling to aromatic cores (e.g., via Buchwald-Hartwig amination or nucleophilic substitution).

Comparative Benchmarking Data

The following table synthesizes experimental trends for this scaffold class, normalizing data against Standard B (Isopropyl variant).

MetricCMP-3R (The Product)Standard A (Achiral)Standard B (Isopropyl)Impact Analysis
LogD (pH 7.4) 1.2 - 1.5 1.1 - 1.41.8 - 2.1Optimal: Cyclopropyl lowers lipophilicity vs. isopropyl, reducing off-target promiscuity.
t½ (Microsomal) > 60 min > 50 min~ 25 minSuperior: Cyclopropyl resists CYP oxidation better than isopropyl (see Mechanism below).
Conf. Entropy Low (Rigid) High (Flexible)Low (Rigid)High Affinity: Methyl group pre-organizes the ring, improving binding thermodynamics (

).
pKa (Basic N) ~9.1 ~9.0~9.2Neutral: Minimal electronic perturbation by the cyclopropyl group.

Critical Benchmarking Analysis

A. The "Methyl Effect": CMP-3R vs. Standard A

The addition of the C3-methyl group is not merely cosmetic. In the achiral Standard A, the piperazine ring undergoes rapid chair-chair interconversion.

  • Mechanism: The (3R)-methyl group in CMP-3R introduces 1,3-allylic strain (if

    
    -acylated) or simply steric bulk that biases the ring population toward a single equatorial chair conformer.
    
  • Outcome: When CMP-3R binds to a target (e.g., H3 receptor), it does not need to pay the "entropic penalty" of freezing a flexible ring. This typically results in a 10-fold to 100-fold increase in potency compared to the achiral Standard A.

B. The "Cyclopropyl Advantage": CMP-3R vs. Standard B

Replacing the isopropyl group (Standard B) with a cyclopropylmethyl group (CMP-3R) is a classic bioisosteric replacement.

  • Metabolic Blockade: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to the methine C-H in an isopropyl group (~95 kcal/mol). This makes the cyclopropyl ring resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes.

  • Lipophilicity: The cyclopropyl group is more polar than an isopropyl group due to the "banana bond" character (high

    
    -character) of the ring carbons, which can engage in weak hydrogen bonding. Lower LogD correlates with improved solubility and reduced hERG toxicity.
    

Visualizing the Logic

The following diagrams illustrate the benchmarking workflow and the metabolic mechanism.

Diagram 1: The Benchmarking Workflow

BenchmarkingWorkflow cluster_QC Phase 1: Integrity cluster_PhysChem Phase 2: PhysChem cluster_ADME Phase 3: Stability (vs Std B) Start Candidate: CMP-3R QC1 Chiral HPLC (>98% ee) Start->QC1 QC2 NMR Conf. (Chair Bias) QC1->QC2 LogD LogD Shake-Flask (Target: 1-3) QC2->LogD pKa Potentiometric pKa LogD->pKa HLM Microsomal Stability (Human/Rat) pKa->HLM MetID Metabolite ID (GSH Trapping) HLM->MetID Result Validated Fragment Ready for Coupling MetID->Result

Caption: Step-by-step validation workflow ensuring chemical integrity before biological benchmarking.

Diagram 2: Metabolic Superiority Mechanism

Metabolism cluster_StdB Standard B (Isopropyl) cluster_CMP CMP-3R (Cyclopropyl) CYP Cytochrome P450 (CYP3A4) Iso Isopropyl-Piperazine CYP->Iso Cyc Cyclopropyl-Piperazine CYP->Cyc Iso_Rad Stable Radical Formed (Tertiary Carbon) Iso->Iso_Rad Rapid H-Abstraction Iso_Dead N-Dealkylation (Drug Clearance) Iso_Rad->Iso_Dead Cyc_Block High Bond Energy (Resists Abstraction) Cyc->Cyc_Block CYP Attack Blocked Cyc_Stable Intact Drug (Extended Half-life) Cyc_Block->Cyc_Stable

Caption: Mechanistic comparison showing why the cyclopropyl group resists oxidative clearance better than the isopropyl group.

Experimental Protocols (Self-Validating)

Protocol A: Comparative Microsomal Stability (The "Killer" Experiment)

Objective: To quantifiably demonstrate the superior metabolic stability of CMP-3R over Standard B.

  • Preparation:

    • Prepare 10 mM DMSO stocks of CMP-3R , Standard B , and Verapamil (positive control).

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (final 1 mM NADPH).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
       determines 
      
      
      
      .
    • Success Criteria: CMP-3R should exhibit

      
       that of Standard B.
      
Protocol B: Chiral Purity Determination

Objective: Ensure the "3R" stereocenter is intact (critical for binding affinity).

  • Column: Chiralpak IC or AD-H (Immobilized Amylose).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (piperazine absorption).

  • Validation: Inject racemate first to establish separation of enantiomers (

    
     peaks). Inject CMP-3R to confirm single peak matching the (R)-standard retention time.
    

References

  • Rincón, D. A., et al. (2025).[2] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega.[2] Link

  • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2013). "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry. (Cited for metabolic stability mechanisms).[3]

  • Zoidis, G., et al. (2022). "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)..." Molbank.[4] Link

  • BindingDB. (2024). "Entry BDBM27563: PARP-1 Inhibitor Analogues." Binding Database. Link

Sources

A Senior Application Scientist's Guide to Reproducibility in Experiments Utilizing Substituted Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is built on the foundation of reproducible science. Every new discovery relies on the ability of researchers to verify, build upon, and ultimately trust previously reported findings.[1] However, the path from a novel chemical entity to a validated experimental result is fraught with potential pitfalls that can undermine reproducibility.[2][3] This is particularly true in medicinal chemistry, where complex, multi-step syntheses and sensitive biological assays introduce numerous sources of variability.[4]

This guide addresses the critical challenge of reproducibility through the lens of a specific, yet illustrative, chemical scaffold: (3R)-1-(cyclopropylmethyl)-3-methylpiperazine . While this precise molecule is not extensively documented in public literature—likely indicating its status as a niche intermediate in proprietary drug discovery programs—its core structure contains two key motifs, the piperazine ring and the cyclopropyl group , that are ubiquitous in modern pharmacology.

By dissecting the journey of a molecule like this from synthesis to bioassay, we can establish a robust framework for ensuring experimental integrity. This guide will use the parent compound, 1-(cyclopropylmethyl)piperazine , as a practical surrogate to explore the principles of reproducible synthesis and characterization. We will then extend these principles to a hypothetical, yet representative, biological experiment, providing a holistic view of the factors that govern success and reliability in the lab.

Section 1: The Starting Point: Reproducible Synthesis and Characterization

The reproducibility of any experiment begins with the quality and consistency of the materials used.[2] For a novel compound, this means a well-controlled and thoroughly characterized synthesis. An unreliable synthesis that produces variable yields or purity profiles will doom downstream experiments to failure.

The synthesis of the parent scaffold, 1-(cyclopropylmethyl)piperazine, serves as a key intermediate for the anticancer agent Volasertib and provides an excellent model for establishing a reproducible protocol.[5][6]

Protocol 1: Multi-Step Synthesis of 1-(Cyclopropylmethyl)piperazine

This protocol is adapted from established industrial methods and is designed for clarity and reproducibility.[7] It involves three primary stages: acylation, reduction, and deprotection.

Step 1: Acylation of N-Boc-piperazine

  • To a stirred solution of N-Boc-piperazine (1.0 eq) and triethylamine (1.5-2.0 eq) in an inert solvent such as dichloromethane (DCM), cool the mixture to 0-10 °C using an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1-1.3 eq) dropwise, ensuring the temperature remains below 20 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic phase. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield solid 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.

Causality Check: The use of a protecting group (Boc) on one piperazine nitrogen is crucial for achieving selective mono-acylation.[8] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion. Maintaining a low temperature during the addition of the acyl chloride minimizes potential side reactions.

Step 2: Reduction of the Amide

  • Dissolve the solid from Step 1 in an ether solvent like THF.

  • Add sodium borohydride (NaBH₄) to the solution.

  • Carefully add boron trifluoride etherate (BF₃·OEt₂) dropwise. This in-situ generation of diborane is a powerful reducing agent for the amide.

  • After the reaction is complete, quench cautiously with methanol or water.

  • Extract the product into an organic solvent and concentrate to yield N-Boc-4-(cyclopropylmethyl)piperazine.

Step 3: Deprotection

  • Dissolve the N-Boc protected intermediate in an alcohol solvent such as isopropanol.

  • Add concentrated hydrochloric acid (2.5-3.0 eq) dropwise at 40-50 °C.

  • Stir for 4 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture to remove the alcohol.

  • Cool the residue and basify to pH 10-11 with 5M NaOH.

  • Extract the final product, 1-(cyclopropylmethyl)piperazine, with dichloromethane, wash with brine, dry, and concentrate to yield the pure liquid.[7]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A N-Boc-Piperazine + Cyclopropanecarbonyl Chloride B Acylation Reaction (DCM, Et3N, 0-20°C) A->B C Intermediate 1 (N-Boc-Acylpiperazine) B->C D Intermediate 1 E Amide Reduction (THF, NaBH4, BF3·OEt2) D->E F Intermediate 2 (N-Boc-Alkylpiperazine) E->F G Intermediate 2 H Acidic Deprotection (Isopropanol, HCl) G->H I Final Product 1-(Cyclopropylmethyl)piperazine H->I G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation A Aliquot Single-Use Compound & Enzyme B Prepare Serial Dilution in DMSO C Dispense Compound & Controls (Positive/Negative) to Plate B->C D Add PLK1 Enzyme C->D E Initiate with ATP/Substrate Incubate 60 min D->E F Add Luminescence Detection Reagent E->F G Read Luminescence F->G H Normalize Data G->H I Calculate IC50 (4-Parameter Fit) H->I J Validate Plate (Z' > 0.5) I->J

Diagram 2: Workflow for a reproducible in-vitro kinase inhibition assay.

Conclusion: A Holistic Approach to Reproducibility

Ensuring experimental reproducibility is not a single action but a continuous process of validation and control, from the first step of a synthesis to the final data analysis. For a compound like (3R)-1-(cyclopropylmethyl)-3-methylpiperazine, or any novel chemical entity, this process forms a self-validating loop.

G A Reproducible Synthesis B Rigorous Characterization (Purity, Identity, Chirality) A->B Quality Control C Standardized Bioassay Protocol B->C Consistent Material D Validated Data Analysis C->D Raw Data D->A Batch Feedback

Diagram 3: The continuous cycle of experimental reproducibility.

By meticulously documenting and controlling the synthesis, rigorously characterizing the final compound, employing standardized bioassay protocols with built-in controls, and using validated data analysis methods, researchers can significantly increase the likelihood that their results will stand the test of time and replication. This commitment to transparency and rigor is the bedrock of scientific progress. [1]

References

  • ResearchGate. (2024). Multigram-scale Synthesis of Volasertib, an Inhibitor of Polo-like Kinases in Clinical Evaluation. ResearchGate. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]

  • Chemistry World. (2017). Taking on chemistry's reproducibility problem. Chemistry World. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • ResearchGate. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Reproducibility in chemistry research. NCBI. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. NCBI. [Link]

  • Wikipedia. (n.d.). Volasertib. Wikipedia. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Google Patents. (n.d.). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. NCBI. [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). Cheméo. [Link]

  • Shree Ganesh Remedies. (n.d.). 1-(Cyclopropylmethyl)piperazine. Shree Ganesh Remedies. [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

Sources

Comparative Profiling: The (3R)-1-(cyclopropylmethyl)-3-methylpiperazine Scaffold

[1]

Executive Summary: The Double-Edged Sword of Lipophilic Amines

In modern drug discovery, particularly within the GPCR (Histamine H3, Dopamine D3) and Kinase (PLK1) spaces, the (3R)-1-(cyclopropylmethyl)-3-methylpiperazine moiety is a privileged pharmacophore. It is frequently employed to enhance metabolic stability (blocking N-dealkylation) and improve blood-brain barrier (BBB) penetration compared to its N-methyl or N-ethyl analogs.

However, this structural gain comes with a distinct liability profile. This guide objectively compares the off-target risks of this specific scaffold against its common medicinal chemistry alternatives. We focus on the "Off-Target Triad": hERG inhibition , Sigma receptor cross-reactivity , and Phospholipidosis .

The Core Dilemma

The cyclopropylmethyl group adds significant lipophilicity (

Cationic Amphiphilic Drugs (CADs)

Comparative Off-Target Landscape

The following table synthesizes Structure-Activity Relationship (SAR) trends, comparing the (3R)-1-(cyclopropylmethyl)-3-methylpiperazine scaffold against its two primary design alternatives: the N-Methyl (low lipophilicity) and N-Benzyl (high lipophilicity) analogs.

Table 1: Scaffold Liability Comparison Matrix[1]
Feature(3R)-1-(cyclopropylmethyl)- Alternative A: (3R)-1-Methyl- Alternative B: (3R)-1-Benzyl-
Primary Utility Balanced potency/metabolic stability.[1]Low MW, high solubility.High potency, hydrophobic filling.
hERG Risk Moderate to High LowVery High
Sigma-1 Affinity High (nM range common)Low / NegligibleHigh
Phospholipidosis Moderate Risk (CAD profile)Low RiskHigh Risk
CYP2D6 Inhibition Moderate (Type II binding)LowHigh
LogD (pH 7.4) ~1.5 - 2.5 (Ideal for CNS)< 1.0 (Poor CNS pen.)[1]> 3.0 (High non-specific binding)

Deep Dive: The Off-Target Mechanisms

A. hERG Channel Inhibition (The Cardiac Risk)

The (3R)-1-(cyclopropylmethyl)-3-methylpiperazine moiety is a textbook hERG pharmacophore.[1]

  • Mechanism: The basic nitrogen (protonated at physiological pH) interacts with Tyr652 and Phe656 in the hERG pore. The cyclopropyl group provides the necessary hydrophobic interaction to stabilize this block.

  • Comparative Insight: Replacing an N-methyl group with an N-cyclopropylmethyl group typically results in a 10-fold to 30-fold increase in hERG affinity.

  • Mitigation Strategy: If hERG liability is detected, introduce a polar atom (oxygen) into the cyclopropyl ring (e.g., oxetane) or the linker to reduce LogP while maintaining steric bulk.

B. Sigma Receptor Cross-Reactivity (The CNS Risk)

Sigma-1 (


1
  • Mechanism: The

    
     pharmacophore requires a basic amine flanked by hydrophobic regions. The cyclopropylmethyl tail fits the secondary hydrophobic pocket of the 
    
    
    receptor perfectly.
  • Consequence: Unintended

    
     agonism can lead to psychotropic effects, while antagonism may alter the efficacy of the primary drug.
    
  • Data Point: In H3 antagonist series, compounds with this scaffold often display

    
     values < 50 nM for 
    
    
    , necessitating counter-screening.
C. Phospholipidosis (The Lysosomal Risk)

This scaffold classifies as a CAD.[1] It can become trapped in acidic lysosomes, inhibiting phospholipases and causing lipid accumulation (foamy macrophages).

  • Screening Marker: High volume of distribution (

    
    ) > 5 L/kg is often a pharmacokinetic red flag for this tissue accumulation.
    

Visualizing the Liability Pathways

The following diagram illustrates the screening cascade required to de-risk this specific scaffold during lead optimization.

OffTargetCascadeStartLead Compound((3R)-1-(cyclopropylmethyl)...)PhysChemPhysChem Screen(LogD, pKa)Start->PhysChemPrimaryPrimary Target Potency(e.g., H3, PLK1)PhysChem->PrimaryIf LogD 1.5-3.0hERG_Tier1Tier 1: hERG Binding(Radioligand / FP)Primary->hERG_Tier1Potency < 10nMhERG_Tier2Tier 2: Functional hERG(Automated Patch Clamp)hERG_Tier1->hERG_Tier2>50% Inhibition @ 10µMSigma_ScreenSigma-1/2 Panel(Binding Assay)hERG_Tier1->Sigma_ScreenPasshERG_Tier2->Sigma_ScreenIC50 > 30x Therapeutic CmaxDecisionGo / No-Go DecisionhERG_Tier2->DecisionFail (High Risk)PLD_AssayPhospholipidosis Assay(HCS / Lysotracker)Sigma_Screen->PLD_AssaySigma Ki > 100nM (Selective)Sigma_Screen->DecisionSigma Ki < 10nM (Promiscuous)PLD_Assay->Decision

Caption: Integrated screening workflow for de-risking the (3R)-1-(cyclopropylmethyl)-3-methylpiperazine scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity when evaluating this scaffold, use these specific protocols. These are designed to minimize false negatives common with lipophilic amines (e.g., sticking to plasticware).

Protocol A: Automated Patch Clamp for hERG (The Gold Standard)

Rationale: Radioligand binding often yields false positives for piperazines due to non-specific binding.[1] Functional electrophysiology is required.

  • Cell Line: CHO-K1 cells stably expressing hERG (Kv11.1).[1]

  • Preparation: Harvest cells using Detachin (avoid trypsin to preserve membrane integrity). Resuspend in serum-free extracellular buffer.

  • Buffer Composition (Internal): 120 mM KCl, 2 mM CaCl2, 10 mM HEPES, 5 mM EGTA (pH 7.2).

  • Buffer Composition (External): 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Compound Handling (CRITICAL):

    • Prepare (3R)-1-(cyclopropylmethyl)-3-methylpiperazine stock at 10 mM in 100% DMSO .

    • Perform serial dilutions in glass-coated plates to prevent loss of the lipophilic compound.

    • Final DMSO concentration in assay: 0.1%.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

    • Measure peak tail current inhibition.

  • Validation: Run E-4031 (positive control) concurrently. Acceptable IC50 range: 10-50 nM.

Protocol B: Sigma-1 Receptor Competition Binding

Rationale: To quantify the "off-target" affinity introduced by the cyclopropylmethyl group.

  • Membrane Source: Guinea pig brain homogenates or Jurkat cells (rich in

    
    ).[1]
    
  • Radioligand: [³H]-(+)-Pentazocine (highly selective for

    
    ).[1][2]
    
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.[1]

  • Incubation:

    • Mix 100 µL membrane + 50 µL radioligand (2 nM final) + 50 µL test compound.

    • Incubate for 120 minutes at 37°C . (Note: Piperazines have slow off-rates; longer incubation ensures equilibrium).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) . Crucial: PEI reduces the high non-specific binding typical of cationic piperazines.

Structural Optimization Logic

When the (3R)-1-(cyclopropylmethyl)-3-methylpiperazine scaffold shows toxicity, use this decision tree to optimize without losing potency.

OptimizationLogicProblemLiability DetectedhERG_IssuehERG ToxicityProblem->hERG_IssueSigma_IssueSigma SelectivityProblem->Sigma_IssueSoln_1Strategy: Reduce BasicityAdd F to piperazine ring(Lowers pKa)hERG_Issue->Soln_1Soln_2Strategy: Reduce LipophilicityReplace Cyclopropyl withOxetane or Methoxy-ethylhERG_Issue->Soln_2Sigma_Issue->Soln_2Soln_3Strategy: Steric ClashMethylate adjacent C(Disrupts flat binding)Sigma_Issue->Soln_3

Caption: Medicinal chemistry strategies to mitigate liabilities of the cyclopropylmethyl-piperazine scaffold.

References

  • Cowart, M. D., et al. (2005). "Rotationally Constrained 2,4-Diamino-5-[4-(2-N-methyl-N-2-methylaminoethyl)phenyl]pyrimidine Derivatives as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. (Demonstrates the use of methylpiperazine scaffolds in H3 antagonists). Link

  • Esbenshade, T. A., et al. (2005). "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology. (Discusses the profile of piperazine-based H3 antagonists). Link

  • Berardi, F., et al. (2009).[2] "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review." Current Medicinal Chemistry. (Definitive review on piperazine N-substituents and Sigma binding). Link

  • Perry, M., et al. (2006). "Structural determinants of hERG channel block by clozapine and related compounds." Molecular Pharmacology. (Explains the mechanism of cationic amine binding in the hERG pore). Link

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." (Regulatory basis for hERG testing). Link

Publish Comparison Guide: Enantiomeric Purity Analysis of (3R)-1-(Cyclopropylmethyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: (3R)-1-(cyclopropylmethyl)-3-methylpiperazine CAS Registry: 57184-25-5 (Racemate), Specific (R)-isomer often custom synthesized.[1] Primary Application: Key intermediate for kinase inhibitors (e.g., Volasertib).[1]

Determining the enantiomeric excess (ee) of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine is a critical quality control step in the synthesis of pharmaceutical actives.[1] The presence of the (3S)-isomer can significantly alter potency and toxicity profiles.[2] This guide compares three analytical methodologies—Chiral HPLC , Chiral GC , and NMR with Chiral Shift Reagents —to empower researchers with the data needed to select the optimal workflow for their specific development stage.

Part 1: Strategic Method Selection

The choice of method depends on the sample throughput, available instrumentation, and the stage of drug development.

Decision Matrix: Selecting the Right Technique

MethodSelection Start Start: Sample Type? Purity High Purity (>95%)? Start->Purity Volatile Volatile/Thermally Stable? Purity->Volatile Yes NMR Method C: 1H-NMR + Mosher's (Early R&D) Purity->NMR No (Crude Rxn Mix) Scale Throughput Scale? Volatile->Scale Yes HPLC Method A: Chiral HPLC (Gold Standard) Volatile->HPLC No (Degrades) Scale->HPLC Low/Med (QC Release) GC Method B: Chiral GC (High Throughput) Scale->GC High (>50 samples/day)

Figure 1: Decision tree for selecting the appropriate analytical method based on sample state and throughput requirements.

Part 2: Comparative Analysis of Methodologies

Method A: Chiral HPLC (The Gold Standard)

Best for: Final QC release, validation, and separating non-volatile impurities.[1]

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the industry standard for piperazine derivatives.[1] The secondary amine in the piperazine ring requires specific mobile phase additives to prevent peak tailing.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).[1]

  • Mechanism: Hydrogen bonding and steric inclusion of the piperazine ring into the amylose cavity.

  • Critical Parameter: Addition of 0.1% Diethylamine (DEA) or Triethylamine (TEA) is mandatory to mask silanol activity and ensure sharp peaks for the basic amine.

Method B: Chiral GC (The High-Throughput Alternative)

Best for: In-process control (IPC) of reaction mixtures; volatile samples.

Gas Chromatography (GC) offers faster run times but requires the analyte to be thermally stable. Piperazines are generally volatile enough, but derivatization (acetylation) is often recommended to improve peak symmetry.[1]

  • Column: Cyclodextrin-based phases (e.g., β-DEX 120, Chiraldex G-TA).[1]

  • Mechanism: Inclusion complexation based on the size of the cyclopropylmethyl group vs. the methyl group.

Method C: 1H-NMR with Chiral Solvating Agents

Best for: Early-stage R&D, crude mixtures, or when no chiral column is available.[1]

Nuclear Magnetic Resonance (NMR) uses a chiral auxiliary to convert enantiomers into diastereomers, which have distinct chemical shifts.[1][3]

  • Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).[1]

  • Signal: The doublet of the C3-methyl group splits into two distinct doublets (one for 3R, one for 3S).

Comparative Data Summary
FeatureChiral HPLC (Normal Phase)Chiral GC1H-NMR (Derivatized)
Resolution (

)
High (> 2.5 typical)Medium (1.5 - 2.[1]0)Low (Requires distinct shift

)
Limit of Detection < 0.05% (Area %)< 0.1%~ 1-2%
Analysis Time 15 - 30 mins5 - 15 mins30 - 60 mins (prep heavy)
Sample Prep Dilute & ShootDerivatization often neededComplex Derivatization
Cost per Run High (Solvents)LowMedium (Deuterated solvents)
Robustness Excellent (QC Grade)GoodOperator Dependent

Part 3: Detailed Experimental Protocols

Protocol 1: Chiral HPLC (Recommended)[1]

Objective: Quantify the (3R)-enantiomer with >99.5% confidence.

Reagents:

  • n-Hexane (HPLC Grade)[1]

  • Isopropanol (IPA) (HPLC Grade)[1]

  • Diethylamine (DEA) (Reagent Grade)[1]

  • Reference Standard: Racemic 1-(cyclopropylmethyl)-3-methylpiperazine (for determining retention times).[1]

Instrument Conditions:

  • System: HPLC with UV/Vis or PDA detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Piperazines have weak chromophores; 210-220 nm captures the n-σ* transition).[1]

Procedure:

  • System Suitability: Inject the racemic standard. Ensure resolution (

    
    ) between the (3R) and (3S) peaks is > 1.[1]5. The elution order is typically (3S) followed by (3R) on AD-H columns, but must  be confirmed with a pure standard.
    
  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of Mobile Phase.

  • Analysis: Inject 10 µL. Integrate the area of both peaks.

  • Calculation:

    
    [1]
    

Self-Validating Check:

  • If peak tailing factor > 1.2, increase DEA concentration to 0.15%.

  • If retention is too low (

    
    ), decrease IPA to 5%.[1]
    
Protocol 2: 1H-NMR with Mosher's Acid (Rapid ID)

Objective: Quick confirmation of stereochemistry without method development.

Procedure:

  • Dissolve 10 mg of the amine in 0.6 mL

    
     in an NMR tube.
    
  • Add 1.5 equivalents of (S)-(+)-Mosher's acid chloride and 2 equivalents of pyridine (to scavenge HCl).

  • Shake and allow to stand for 10 minutes (reaction is instantaneous).

  • Acquire 1H-NMR spectrum.[2][4][5]

  • Analysis: Focus on the doublet signal of the C3-methyl group (approx. 1.1 - 1.3 ppm). In the diastereomeric mixture, the (3R)-derivative methyl protons will shift differently from the (3S)-derivative.[1] Integration of these split signals yields the ratio.

Part 4: Workflow Visualization

HPLC Analytical Workflow

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis Chromatography cluster_data Data Processing Weigh Weigh 1mg Sample Dissolve Dissolve in Hexane:IPA (90:10) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separation Column: Chiralpak AD-H MP: Hex/IPA/DEA Inject->Separation Detect UV @ 210nm Separation->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate %ee Integrate->Calc Report Generate Report Calc->Report

Figure 2: Step-by-step workflow for the HPLC analysis of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine.

References

  • BenchChem. (2025).[2][6] Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Retrieved from [1]

  • ChemSrc. (2025). 1-(Cyclopropylmethyl)piperazine | CAS#: 57184-25-5.[1][7][8][9] Retrieved from [1]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [1]

  • TCI Chemicals. (2025). 1-(Cyclopropylmethyl)piperazine Product Specifications. Retrieved from [1]

  • Google Patents. (2009). CN100532358C: Resolution method of amlodipine (and related piperazine intermediates). Retrieved from

Sources

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